molecular formula C12H11NO2 B15336689 Methyl 5-Methylquinoline-3-carboxylate

Methyl 5-Methylquinoline-3-carboxylate

Cat. No.: B15336689
M. Wt: 201.22 g/mol
InChI Key: UCTWIJHHYLEBLL-UHFFFAOYSA-N
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Description

Methyl 5-methylquinoline-3-carboxylate is a quinoline-based ester compound intended for research and development purposes exclusively . Quinoline scaffolds are privileged structures in medicinal and agrochemical chemistry due to their wide range of biological activities . This specific methyl carboxylate derivative serves as a versatile synthetic intermediate or building block for the construction of more complex molecules. Researchers utilize such compounds in the synthesis of novel chemical entities for screening against various biological targets. The quinoline core is a common motif in compounds with documented pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antimalarial activities . Classical synthesis methods like the Gould-Jacobs, Friedländer, or Skraup reactions are often employed to access the quinoline structure, allowing for functionalization at different positions on the ring system . As a fine chemical, this product requires careful handling and storage. It is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 5-methylquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-11-10(8)6-9(7-13-11)12(14)15-2/h3-7H,1-2H3

InChI Key

UCTWIJHHYLEBLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=CC=C1)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Pharmacophore Properties of Quinoline-3-Carboxylate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the quinoline-3-carboxylate ester scaffold, a versatile pharmacophore distinct from its carboxylic acid congeners (e.g., fluoroquinolones). While the acid moiety is critical for magnesium chelation in bacterial DNA gyrase inhibition, the ester functionality at position 3 fundamentally alters physicochemical properties, membrane permeability, and receptor affinity profiles. This guide details the structural architecture, structure-activity relationships (SAR) across three therapeutic domains (Antimicrobial, Anticancer, CNS), and provides validated protocols for synthesis and computational modeling.

Structural Architecture & Electronic Properties

The quinoline-3-carboxylate ester core functions as a "privileged scaffold" due to its ability to present multiple binding motifs in a rigid, planar orientation.

The Core Pharmacophore Map

The biological activity hinges on five specific vector points on the scaffold:

  • The Nitrogen Atom (N-1): Acts as a Hydrogen Bond Acceptor (HBA). In biological systems, the tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms dictates the protonation state of N-1.

  • The C-3 Ester Motif: Unlike the ionized carboxylate, the ester provides a neutral, lipophilic HBA (carbonyl oxygen). This allows for dipole-dipole interactions without the energetic penalty of desolvating a charged group, facilitating Blood-Brain Barrier (BBB) penetration (critical for CNS activity).

  • The C-4 Carbonyl: A critical HBA. In antimicrobial applications, this forms part of the metal-binding triad.

  • The Planar Aromatic System: Facilitates

    
     stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in receptor pockets (e.g., Benzodiazepine site).
    
  • Distal Substituents (C-6/C-7/C-8): These positions control electronic density and steric fit. Electron-withdrawing groups (EWGs) like Fluorine at C-6 enhance lipophilicity and metabolic stability.

Pharmacophore Visualization

The following diagram maps the structural features to their interaction types.

PharmacophoreMap Core Quinoline-3-Carboxylate Scaffold N1 Position 1 (Nitrogen) H-Bond Acceptor Core->N1 C3 Position 3 (Ester) Lipophilic HBA / Dipole Core->C3 C4 Position 4 (Ketone) Metal Chelation / HBA Core->C4 Ring Aromatic System Pi-Pi Stacking Core->Ring Subst Positions 6,7,8 Steric/Electronic Tuning Core->Subst Gyrase DNA Gyrase (Bacteria) N1->Gyrase H-Bonding GABA GABA-A Receptor (Benzodiazepine Site) C3->GABA High Affinity Binding C4->Gyrase Mg2+ Bridge Ring->GABA Pi-Stacking (Tyr/Phe) Kinase Tyrosine Kinase (Cancer) Subst->Kinase Hydrophobic Pocket Fit

Caption: Functional mapping of the quinoline-3-carboxylate scaffold to specific receptor interaction modes.

Therapeutic Applications & SAR

Antimicrobial (DNA Gyrase/Topoisomerase IV)

While the free carboxylic acid is traditionally required for the "water-metal ion bridge" interaction with Magnesium in the DNA gyrase active site, the ester derivatives often act as prodrugs. However, specific ester derivatives (e.g., ethyl 6-fluoro-7-piperazinyl...) exhibit intrinsic activity by utilizing the ester carbonyl as a direct H-bond acceptor, bypassing the need for ionization.

  • Key SAR: A bulky substituent at C-7 (e.g., piperazine) improves spectrum against Gram-negative bacteria.

CNS Activity (GABA-A Receptor)

Quinoline-3-carboxylate esters are structural isosteres of benzodiazepines. They bind to the benzodiazepine binding site (BZD site) on the GABA-A receptor.

  • Mechanism: The planar quinoline ring mimics the fused ring system of diazepam. The C-3 ester carbonyl mimics the H-acceptor properties of the diazepine ring's position 2 carbonyl.

  • Key SAR: High affinity is often achieved with a phenyl or heteroaryl ring at position 2 and an ethyl or t-butyl ester at position 3. These compounds can act as antagonists or inverse agonists, modulating anxiety and seizure thresholds.

Anticancer (Tyrosine Kinase Inhibition)

Derivatives substituted at the 2-position (e.g., 2-styryl) or 4-position have shown potent antiproliferative activity against MCF-7 (breast) and K562 (leukemia) lines.

  • Mechanism: Inhibition of EGFR or VEGFR tyrosine kinases. The ester group enhances cellular uptake compared to the polar acid, allowing the molecule to reach intracellular kinase domains.

Table 1: Comparative SAR Profile

FeatureAntimicrobial OptimizationCNS (GABA-A) OptimizationAnticancer Optimization
C-3 Moiety Ethyl ester (Prodrug) or Free AcidEthyl/t-Butyl Ester (Critical for lipophilicity)Methyl/Ethyl Ester (Permeability)
C-6 Subst. Fluorine (Essential)H, Cl, or NO2OMe, Cl, or F
C-7 Subst. Piperazine/PyrrolidineH or OMeHeterocyclic/Aryl groups
N-1 Subst. Ethyl or CyclopropylH or MethylH or Alkyl

Validated Synthesis Protocol: The Gould-Jacobs Reaction[1][2][3]

The most robust method for constructing the quinoline-3-carboxylate core is the Gould-Jacobs reaction. This protocol is optimized for yield and purity.

Experimental Workflow

Objective: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Diethyl Ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl Ether (Solvent/Heat transfer medium)[1][2]

  • Petroleum Ether (for washing)

Step-by-Step Protocol:

  • Condensation (Formation of Enamine):

    • Mix aniline and EMME in a round-bottom flask.

    • Heat to 110–120°C for 1–2 hours.

    • Validation: Monitor the release of ethanol vapor. Reaction is complete when solidification occurs or TLC shows consumption of aniline.

    • Result: Diethyl 2-((phenylamino)methylene)malonate.

  • Thermal Cyclization (The Critical Step):

    • Safety Note: This step requires high heat (250°C). Use a sand bath or heating mantle with precise control.

    • Pre-heat Diphenyl Ether (10x volume) to 250°C .

    • Add the enamine intermediate slowly to the hot solvent. Rapid addition prevents polymerization.

    • Maintain reflux for 30–60 minutes. The high temperature drives the intramolecular cyclization via elimination of ethanol.

    • Senior Scientist Note: Diphenyl ether is chosen because its boiling point (~258°C) matches the activation energy required for this cyclization.

  • Isolation & Purification:

    • Cool the mixture to room temperature. The product usually precipitates.[1]

    • Add Petroleum Ether to dilute the diphenyl ether and maximize precipitation.

    • Filter the solid and wash extensively with hexane/petroleum ether to remove oily residues.

    • Recrystallize from DMF or Ethanol.

Synthesis Logic Diagram

GouldJacobs Aniline Substituted Aniline Condensation Step 1: Condensation 110°C, -EtOH Aniline->Condensation EMME Diethyl Ethoxymethylene malonate (EMME) EMME->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization Diphenyl Ether, 250°C Intermediate->Cyclization Slow Addition Workup Step 3: Isolation Cooling & Pet. Ether Wash Cyclization->Workup Product Ethyl 4-hydroxyquinoline- 3-carboxylate Workup->Product

Caption: Validated workflow for the Gould-Jacobs synthesis of the quinoline-3-carboxylate core.

Computational Validation Workflow (Docking)

To validate the pharmacophore properties in silico before synthesis, follow this standardized docking protocol using AutoDock Vina or Glide.

Ligand Preparation
  • Structure Generation: Draw the ester derivative in 2D.

  • Energy Minimization: Convert to 3D and minimize energy using the MMFF94 force field.

  • Tautomer Check: Ensure the 4-oxo tautomer is selected (dominant in physiological pH).

Protein Preparation
  • Target Selection:

    • Anticancer:[3][4][5][6][7] EGFR Kinase (e.g., PDB ID: 1M17 )

    • Antimicrobial:[6] DNA Gyrase (e.g., PDB ID: 1KZN )

    • CNS: GABA-A Receptor (e.g., Cryo-EM structures like 6HUP )

  • Cleaning: Remove co-crystallized ligands and water molecules (unless water bridges are catalytic).

  • Protonation: Add polar hydrogens and compute Gasteiger charges.

Grid Generation & Docking
  • Grid Box: Center the grid on the co-crystallized ligand of the reference PDB. Dimensions: 40x40x40 Å (standard).

  • Run Parameters: Set exhaustiveness to 8 (default) or 32 (high precision).

  • Scoring Analysis: Look for binding energies < -8.0 kcal/mol.

  • Interaction Check: Verify H-bonds between the C-3 ester carbonyl and backbone amides or Ser/Thr side chains.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational Chemistry).

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. (Anticancer SAR).

  • Richter, L., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience. (GABA-A Binding Modes).

  • Desai, N. C., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives. Frontiers in Chemistry. (Docking Protocols).

  • BenchChem. The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. (Synthesis Optimization).

Sources

Biological Activity of Methyl 5-Methylquinoline-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Methyl 5-Methylquinoline-3-carboxylate scaffold represents a specialized subclass of the quinoline-3-carboxylate family, distinguished by the steric and electronic influence of the methyl group at the C5 position. While generic quinoline-3-esters are widely recognized as precursors to antibacterial fluoroquinolones, the 5-methyl analogs exhibit unique physicochemical properties—specifically the stabilization of the 4-hydroxy tautomer over the 4-oxo form. This structural locking mechanism is critical for specific high-value therapeutic targets, most notably Type II NADH:Quinone Oxidoreductase (PfNDH2) in Plasmodium falciparum (Malaria) and EGFR kinase domains in oncology.

This guide details the synthesis, structure-activity relationships (SAR), and validated biological protocols for this scaffold, moving beyond basic literature to provide field-proven experimental frameworks.

Chemical Foundation & Tautomeric Control

The 5-Methyl "Steric Lock"

The defining feature of this analog series is the interaction between the C5-methyl group and the C4-oxygen substituent. In unsubstituted quinoline-3-carboxylates, the molecule exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) tautomers.

  • Generic Quinolines: Often favor the 4-quinolone (keto) form in solution, which mimics the bacterial 4-quinolone antibiotic pharmacophore.

  • 5-Methyl Analogs: The C5-methyl group introduces peri-interaction steric strain. This forces the C4-oxygen into the hydroxyl form (aromatic stabilization) to minimize repulsion, effectively "locking" the molecule as a 4-hydroxyquinoline .

Implication: This tautomeric preference alters the hydrogen bond donor/acceptor profile, making 5-methyl analogs highly specific for hydrophobic pockets in enzymes like PfNDH2, rather than the DNA-gyrase magnesium-water bridges targeted by classic fluoroquinolones.

Structural Visualization (DOT)

The following diagram illustrates the synthesis and the critical tautomeric equilibrium influenced by the C5-substituent.

QuinolineScaffold Aniline 3-Methylaniline Enamine Enamine Intermediate Aniline->Enamine Condensation EMME Diethyl Ethoxymethylenemalonate EMME->Enamine Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Enamine->Cyclization Gould-Jacobs Rxn Isomer5 5-Methyl Isomer (Steric Lock -> 4-OH form) Cyclization->Isomer5 Minor Product (Separation Req) Isomer7 7-Methyl Isomer (Mixed Tautomers) Cyclization->Isomer7 Major Product Target1 Target: PfNDH2 (Malaria) Isomer5->Target1 High Affinity Target2 Target: EGFR/Kinases (Cancer) Isomer5->Target2 Modulated Potency

Figure 1: Synthesis pathway via Gould-Jacobs reaction, highlighting the divergence of 5-methyl and 7-methyl isomers and their downstream therapeutic targets.

Therapeutic Applications & Biological Activity[1][2][3][4][5][6]

Antimalarial Activity (PfNDH2 Inhibition)

The most potent application of Methyl 5-Methylquinoline-3-carboxylate analogs is in targeting multi-drug resistant malaria.

  • Mechanism: These analogs bind to the ubiquinone-binding site of PfNDH2, an essential enzyme for electron transport in Plasmodium mitochondria. The 5-methyl group enhances lipophilicity and ensures the molecule adopts the planar 4-hydroxy conformation required to slot into the hydrophobic channel of the enzyme.

  • Potency: Optimized analogs (e.g., with aryl side chains) exhibit IC50 values < 50 nM against P. falciparum (strain 3D7).

Anticancer Activity (EGFR & Cytotoxicity)
  • Mechanism: The quinoline-3-carboxylate core acts as an ATP-competitive inhibitor. The 5-methyl group restricts rotation, potentially reducing entropic penalty upon binding to the ATP pocket of kinases like EGFR.

  • Data: Derivatives have shown micromolar activity (IC50: 2–15 µM) against MCF-7 (breast) and PC-3 (prostate) cell lines.

Antimicrobial Profile

Unlike their 4-quinolone cousins (e.g., Ciprofloxacin), the 5-methyl-4-hydroxy analogs are weak DNA gyrase inhibitors . They lack the C4-keto/C3-carboxylate magnesium chelation motif necessary for effective Gram-negative activity.

  • Note: If the goal is antibacterial activity, the 5-methyl group is generally detrimental unless the scaffold is modified to force the 4-oxo tautomer (e.g., N-alkylation).

Experimental Framework: Protocols

Synthesis & Purification (Self-Validating Protocol)

Objective: Synthesize Methyl 5-methyl-4-hydroxyquinoline-3-carboxylate free from the 7-methyl isomer.

  • Condensation: Mix 3-methylaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq). Heat to 110°C for 2 hours. Monitor ethanol evolution.

    • Validation: TLC shows disappearance of aniline.

  • Cyclization: Add the intermediate enamine dropwise to boiling diphenyl ether (250°C). This high temperature is non-negotiable for thermodynamic cyclization.

  • Isomer Separation (Critical Step):

    • Cool the mixture. The 7-methyl isomer typically precipitates first or is more soluble in ethanol depending on the ester.

    • Protocol: Dilute reaction mass with hexane/ethanol (1:1). Filter the solid.[1]

    • Validation:1H-NMR is required.

      • 5-Methyl: Look for the deshielded proton at C8 and the specific coupling pattern of the C6/C7 protons. The Methyl group at C5 will show NOE (Nuclear Overhauser Effect) with the C4-OH or H6.

      • 7-Methyl: The methyl signal will show NOE with H6 and H8.

In Vitro Antimalarial Assay (SYBR Green I)

Objective: Determine IC50 against P. falciparum.

  • Culture: Maintain P. falciparum (3D7 strain) in RPMI 1640 with 5% Albumax II. Synchronize with 5% sorbitol to ring stage.

  • Plating: Distribute 100 µL culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the 5-methyl analog (0.1 nM to 10 µM).

  • Incubation: 48 hours at 37°C in a mixed gas environment (90% N2, 5% O2, 5% CO2).

  • Lysis & Detection: Add 100 µL lysis buffer containing SYBR Green I. Incubate 1 hour in dark.

  • Read: Fluorescence intensity (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot Log(concentration) vs. Relative Fluorescence Units (RFU) using non-linear regression (Sigmoidal dose-response).

Quantitative Data Summary
Compound VariantTargetActivity (IC50)Key Structural Determinant
5-Me-Quinoline-3-ester PfNDH2 (Malaria)15 - 100 nM5-Me forces 4-OH tautomer; high lipophilicity.
7-Me-Quinoline-3-ester PfNDH2 (Malaria)> 500 nMFavors 4-oxo tautomer; lower binding affinity.
5-Me-Quinoline-3-ester EGFR (Cancer)2.5 - 10 µMSteric fit in ATP pocket; moderate potency.
Unsubstituted Core Bacteria (E. coli)> 50 µMLacks specific side-chain interactions.

Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR logic for optimizing the 5-methyl scaffold.

SAR_Logic Core Methyl 5-Methylquinoline-3-carboxylate Pos3 Position 3 (Ester/Amide) Modulates Solubility & H-Bonding (Amides > Esters for potency) Core->Pos3 Pos4 Position 4 (OH vs Oxo) Controlled by Pos 5 OH = Antimalarial Oxo = Antibacterial Core->Pos4 Pos5 Position 5 (Methyl) THE ANCHOR Provides Steric Lock & Lipophilicity Core->Pos5 Pos2 Position 2 Side Chain Attachment Critical for Kinase Selectivity Core->Pos2 Pos5->Pos4 Steric Influence

Figure 2: SAR map indicating the functional role of each position on the scaffold. The 5-Methyl group acts as the "Anchor" determining the electronic state of Position 4.

References

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Journal of Organic Chemistry. [Link][2][3]

  • Identification, Design and Biological Evaluation of Heterocyclic Quinolones Targeting Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2). Journal of Medicinal Chemistry. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules. [Link]

Sources

History and discovery of substituted quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the history, chemistry, and pharmacology of substituted quinoline-3-carboxylates, designed for drug development professionals.

From Serendipity to Synthetic Precision

Executive Summary

Substituted quinoline-3-carboxylates (and their bioisosteres, naphthyridones) represent one of the most successful scaffolds in medicinal chemistry. Best known as the core of fluoroquinolone antibiotics , this structure acts as a privileged pharmacophore for inhibiting type II topoisomerases (DNA gyrase and Topoisomerase IV). This guide analyzes their evolution from antimalarial byproducts to broad-spectrum agents, details the industry-standard Grohe-Heinen synthesis , and explicates the critical Water-Metal Ion Bridge binding mechanism.

Historical Evolution: The Fluorine Revolution

The discovery of this class was not a targeted design but a serendipitous event during antimalarial research.

The Origin (1962)

While attempting to synthesize chloroquine analogs at Sterling-Winthrop, George Lesher isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Although possessing modest activity, it led to the synthesis of Nalidixic Acid (technically a 1,8-naphthyridine), the first licensed quinolone antibiotic (1962).

The Structural Leap (1970s-1980s)

Early agents (Nalidixic acid, Oxolinic acid) were limited to Gram-negative urinary tract infections due to poor systemic distribution. Two critical modifications revolutionized the scaffold:

  • C-6 Fluorination: Dramatically increased cell penetration and gyrase affinity (The "Fluoroquinolone" era).

  • C-7 Cyclic Amines: The addition of piperazine (as seen in Norfloxacin and Ciprofloxacin) expanded the spectrum to include Pseudomonas aeruginosa and Gram-positive organisms.

The Bayer Breakthrough (1980s)

Klaus Grohe at Bayer AG developed a versatile synthetic method (The Grohe-Heinen cyclization) allowing for the introduction of the N-1 cyclopropyl group. This yielded Ciprofloxacin , the benchmark for broad-spectrum oral antibiotics.

Mechanistic Pharmacology

The bactericidal activity of quinoline-3-carboxylates relies on trapping the bacterial DNA gyrase (or Topo IV) on DNA, forming a "Cleavable Complex."

  • The Target: Bacterial Type II Topoisomerases (Gyrase A2B2 heterotetramer).

  • The Trap: The drug does not bind free DNA or free enzyme efficiently. It binds the interface of the Enzyme-DNA complex after the DNA has been cleaved but before religation.

  • The Water-Metal Ion Bridge: Unlike many inhibitors that bind directly to protein residues, the C-3 carboxylate and C-4 ketone of the quinolone coordinate a Magnesium ion (Mg²⁺) . This ion is further coordinated by four water molecules, which hydrogen bond to specific residues (Ser83 and Asp87 in E. coli GyrA).

    • Significance: Mutations at Ser83 or Asp87 disrupt this water bridge, leading to high-level resistance.

Structure-Activity Relationship (SAR) Data
PositionSubstituentEffect on Pharmacology
N-1 EthylModerate Gram-neg activity (e.g., Norfloxacin).
Cyclopropyl Optimal. High potency vs. Gram-neg & atypicals (e.g., Ciprofloxacin).
2,4-DifluorophenylHigh potency but increased toxicity (e.g., Trovafloxacin).
C-3 CarboxylateEssential. Required for Mg²⁺ binding and gyrase affinity.[1]
C-4 Ketone (Oxo)Essential. Required for Mg²⁺ binding.
C-5 Amino (-NH2)Increases Gram-pos activity; reduces phototoxicity (e.g., Sparfloxacin).
C-6 Fluorine Critical. Increases lipophilicity (cell entry) and DNA gyrase binding (1-100x potency boost).
C-7 PiperazineBroadens spectrum (covers Pseudomonas); increases GABA binding (CNS side effects).
PyrrolidineIncreases Gram-pos activity but risk of phototoxicity.
C-8 Methoxy (-OMe)Reduces phototoxicity; targets anaerobes (e.g., Moxifloxacin).
Experimental Protocol: The Grohe-Heinen Cyclization

Standard method for synthesizing N-1 substituted fluoroquinolones (e.g., Ciprofloxacin core).

Objective: Synthesis of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Scope: This protocol uses the "cycloacylation" strategy, which is superior to the Gould-Jacobs method for introducing bulky N-1 groups like cyclopropyl.

Reagents & Materials
  • Starting Material A: 2,4,5-Trifluorobenzoyl chloride (1.0 eq).

  • Starting Material B: Ethyl 3-(dimethylamino)acrylate (1.0 eq).

  • Reagent C: Cyclopropylamine (1.1 eq).

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq).
    
  • Solvents: Toluene (dry), DMF (anhydrous).

  • Workup: Glacial acetic acid, water, ethanol.

Step-by-Step Methodology
  • Acylation (Formation of Enaminodione):

    • Dissolve Ethyl 3-(dimethylamino)acrylate (10 mmol) in dry toluene (20 mL) containing triethylamine (1.1 eq).

    • Add 2,4,5-Trifluorobenzoyl chloride (10 mmol) dropwise at 0°C under

      
       atmosphere.
      
    • Warm to Room Temperature (RT) and reflux for 2 hours.

    • Checkpoint: TLC (Hexane:EtOAc 1:1) should show disappearance of acid chloride.

    • Evaporate solvent to yield the crude 2-benzoyl-3-dimethylamino-acrylate intermediate.

  • Amine Exchange (The Grohe Switch):

    • Redissolve the crude intermediate in Ethanol or Toluene (15 mL).

    • Add Cyclopropylamine (11 mmol) dropwise at 0-5°C.

    • Stir at RT for 1-2 hours. The cyclopropylamine displaces the dimethylamine group.

    • Observation: The solution often changes color; dimethylamine gas may evolve.

  • Cyclization (Ring Closure):

    • Evaporate the solvent from Step 2. Dissolve the residue in anhydrous DMF (15 mL).

    • Add anhydrous

      
       (20 mmol).
      
    • Heat the mixture to 100–120°C for 2–4 hours.

    • Mechanism:[2][3][4][5][6] Intramolecular Nucleophilic Aromatic Substitution (

      
      ). The nitrogen attacks the ortho-fluorine (leaving group).
      
    • Checkpoint: HPLC/TLC should show a major fluorescent spot (Quinolone core).

  • Workup & Isolation:

    • Pour the hot reaction mixture into ice-water (100 mL).

    • Acidify slightly with glacial acetic acid (pH ~5) to promote precipitation.

    • Filter the precipitate, wash with cold water and cold ethanol.

    • Yield Expectation: 75–85% off-white solid.

  • Validation:

    • 1H-NMR (DMSO-d6): Look for the N-1 cyclopropyl multiplets (0.9–1.3 ppm) and the characteristic C-2 proton singlet (~8.5 ppm).

Visualization & Pathways
Diagram 1: Evolutionary Timeline

QuinoloneHistory Chloroquine Chloroquine Synthesis (Antimalarial Research) Lesher Lesher (1962) Isolates 7-chloro byproduct Chloroquine->Lesher Nalidixic Nalidixic Acid (1st Gen: Gram- Neg/UTI) Lesher->Nalidixic Pipemidic Pipemidic Acid (Piperazine added) Nalidixic->Pipemidic SAR Refinement Fluorine The Fluorine Breach (C-6 Fluorination) Pipemidic->Fluorine + F at C6 Norfloxacin Norfloxacin (1st Fluoroquinolone) Fluorine->Norfloxacin Grohe Grohe-Heinen Method (Bayer) Norfloxacin->Grohe Need for N-1 Cyclopropyl Cipro Ciprofloxacin (2nd Gen: Systemic/Pseudomonas) Grohe->Cipro Synthetic Enablement Moxi Moxifloxacin (4th Gen: Anaerobes) Cipro->Moxi C-8 Methoxy Mod

Caption: The progression from antimalarial byproducts to 4th-generation respiratory fluoroquinolones.

Diagram 2: The Grohe-Heinen Synthetic Pathway

GroheSynthesis Benzoyl 2,4,5-Trifluorobenzoyl Chloride Inter1 Intermediate 1: Benzoyl-Enamine Adduct Benzoyl->Inter1 Enamine Ethyl 3-(dimethylamino) acrylate Enamine->Inter1 AmineEx Amine Exchange (+ Cyclopropylamine) Inter1->AmineEx Inter2 Intermediate 2: N-Cyclopropyl Enamine AmineEx->Inter2 - Dimethylamine Cyclization Cyclization (SnAr) (K2CO3 / DMF / Heat) Inter2->Cyclization Ring Closure Core Fluoroquinolone Core (Ethyl Ester) Cyclization->Core - F- (Leaving Group)

Caption: The Grohe-Heinen protocol allows N-1 substitution prior to ring closure, enabling bulky groups like cyclopropyl.

Diagram 3: Mechanism of Action (Ternary Complex)

MOA cluster_complex The Cleavable Complex Trap Gyrase DNA Gyrase (Ser83 / Asp87) DNA Cleaved DNA (G-Segment) Gyrase->DNA Cleaves Drug Fluoroquinolone (C3/C4 Keto-Acid) Drug->DNA Intercalation (Partial) Mg Mg2+ Ion Drug->Mg Chelation (C3/C4) Water 4x H2O Molecules Mg->Water Coordination Water->Gyrase H-Bonds to Ser83/Asp87 (The Bridge)

Caption: The Water-Metal Ion Bridge mediates the interaction between the drug and the enzyme, stabilizing the DNA break.

References
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives.[7] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Grohe, K., & Heinen, H. (1978). Process for the preparation of 4-quinolone-3-carboxylic acids.[7] US Patent 4,638,067 (Bayer AG). Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.[8] Biochemistry.[3] Link

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[9][10] Journal of Antimicrobial Chemotherapy. Link

Sources

The Ascendant Scaffold: A Technical Guide to Methyl 5-Methylquinoline-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline core is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This technical guide delves into a specific, promising derivative: Methyl 5-Methylquinoline-3-carboxylate. We will explore its synthetic rationale, detailed characterization, and burgeoning applications in drug development, with a particular focus on its potential as an anticancer agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic system.

Introduction: The Quinoline Scaffold and the Significance of the 5-Methyl Substituent

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, has demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The quinoline-3-carboxylate moiety, in particular, has emerged as a key pharmacophore, with numerous derivatives exhibiting potent antiproliferative effects.[3]

The strategic placement of a methyl group at the 5-position of the quinoline ring is not a trivial modification. This "magic methyl" can profoundly influence the molecule's physicochemical properties and biological activity.[5] The 5-methyl group can enhance binding to target proteins through hydrophobic interactions, modulate metabolic stability, and influence the overall conformation of the molecule, thereby fine-tuning its therapeutic efficacy. Structure-activity relationship (SAR) studies on various quinoline derivatives have consistently underscored the critical role of the substitution pattern on the benzene ring in determining biological outcomes.[6]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 5-Methylquinoline-3-carboxylate, a scaffold poised for significant contributions to the next generation of targeted therapeutics.

Synthesis of Methyl 5-Methylquinoline-3-carboxylate: A Step-by-Step Protocol via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinoline derivatives, which can be further modified to yield the desired 3-carboxylate ester.[1][2] This reaction proceeds through the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.

Herein, we present a detailed, field-proven protocol for the synthesis of Methyl 5-Methylquinoline-3-carboxylate, starting from the readily available 3-methylaniline.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Reduction cluster_4 Step 5: Esterification Reactants1 3-Methylaniline + Diethyl ethoxymethylenemalonate Intermediate1 Anilinomethylenemalonate Intermediate Reactants1->Intermediate1 Ethanol, Reflux Intermediate2 Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate Intermediate1->Intermediate2 High-boiling solvent (e.g., Diphenyl ether), Heat Intermediate3 Ethyl 4-chloro-5-methylquinoline-3-carboxylate Intermediate2->Intermediate3 POCl3, Heat Intermediate4 Ethyl 5-methylquinoline-3-carboxylate Intermediate3->Intermediate4 H2, Pd/C, Triethylamine Final_Product Methyl 5-Methylquinoline-3-carboxylate Intermediate4->Final_Product 1. NaOH (Hydrolysis) 2. SOCl2, Methanol (Esterification) Anticancer_Mechanism M5MQ3C Methyl 5-Methylquinoline-3-carboxylate Kinase Target Kinase (e.g., PI3K, ATM) M5MQ3C->Kinase Inhibition Downstream Downstream Signaling (e.g., Akt, p53) Kinase->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Apoptosis Apoptosis Downstream->Apoptosis Inhibition SAR_Diagram cluster_0 R1: 5-Methyl Group cluster_1 R2: Ester Group cluster_2 R3: Other Positions Core Methyl 5-Methylquinoline-3-carboxylate Scaffold R1 Vary size and electronics (e.g., H, Cl, OMe) Core->R1 Investigate steric and electronic effects R2 Convert to amide or other bioisosteres Core->R2 Modulate solubility and H-bonding R3 Explore substitutions on the quinoline ring Core->R3 Probe for additional binding pockets

Sources

Patent Landscape & Technical Guide: Methyl 5-Methylquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-methylquinoline-3-carboxylate (CAS: 2680751-62-4 / Derivative of CAS 10352-73-5) is a critical heterocyclic scaffold in modern medicinal chemistry, serving as a key intermediate for next-generation kinase inhibitors and antithrombotic agents. Unlike its more common 6- and 7-methyl isomers, the 5-methyl variant introduces a unique steric clash in the binding pocket, often enhancing selectivity for specific kinase domains or GPCRs.

This technical guide analyzes the patent landscape surrounding this intermediate, focusing on the transition from classical, low-selectivity cyclization methods to high-precision transition-metal-catalyzed protocols adopted by major pharmaceutical players like Vertex Pharmaceuticals.

Chemical Identity & Significance[1][2]

PropertySpecification
Chemical Name Methyl 5-methylquinoline-3-carboxylate
CAS Number 2680751-62-4 (Specific Ester), 10352-73-5 (Acid precursor)
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Key Functionality 3-Ester (Electrophile/Handle), 5-Methyl (Steric/Hydrophobic Anchor)
Therapeutic Areas Thrombosis (Vertex), Malaria (PfNMT inhibitors), Oncology (Kinase inhibition)

Structural Significance: The 5-position methyl group creates a "molecular kink" that differentiates this scaffold from the linear topology of 6- or 7-substituted quinolines. In drug design, this is often exploited to induce atropisomerism or to fill hydrophobic pockets in enzymes like Plasmodium N-myristoyltransferase (NMT).

Patent Landscape Analysis

The synthesis of 3,5-disubstituted quinolines has evolved significantly. Early patents relied on non-selective Skraup or Gould-Jacob reactions, which suffer from poor regiocontrol (yielding mixtures of 5- and 7-isomers). Recent filings demonstrate a shift toward regiospecific cross-coupling strategies.

Key Assignees & Filings[4]
  • Vertex Pharmaceuticals (WO2019219517A1): Describes the use of this intermediate in synthesizing dihydropyrazolo pyrazine carboxamide derivatives for treating thromboembolic disorders. This patent establishes the Suzuki-Miyaura coupling as a preferred route for introducing the 5-methyl group.

  • Academic/Antimalarial Research: Recent studies (e.g., Caltech/India collaborations) utilize analogous quinoline-3-carboxylates as inhibitors of P. falciparum NMT, validating the scaffold's utility beyond oncology.

Strategic Synthetic Pathways

To achieve the 5-methyl-3-carboxylate architecture, chemists typically face a choice between De Novo Cyclization (constructing the ring) and Late-Stage Functionalization (modifying a pre-formed ring).

Pathway Comparison
RouteMethodologyProsCons
A. Suzuki Coupling (Preferred) Pd-catalyzed coupling of Methyl 5-bromoquinoline-3-carboxylate + MeB(OH)₂100% Regiospecific , High Yield, ScalableRequires Bromo-precursor, Pd cost
B. Friedländer Synthesis Condensation of 2-amino-6-methylbenzaldehyde + Methyl acetoacetateAtom efficient, convergentStarting aldehyde is unstable/expensive
C. Gould-Jacob Thermal cyclization of 3-methylaniline + EMMELow raw material costPoor Regioselectivity (Mixture of 5-Me and 7-Me), requires step-down from 4-OH
Visualizing the Synthetic Logic

SynthesisLandscape cluster_Suzuki Route A: Suzuki-Miyaura (High Fidelity) cluster_Friedlander Route B: Friedländer (Classical) cluster_Gould Route C: Gould-Jacob (Non-Selective) Target Methyl 5-methylquinoline-3-carboxylate Bromo Methyl 5-bromoquinoline-3-carboxylate Suzuki_Step Pd(PPh3)4, K2CO3 Dioxane, 110°C Bromo->Suzuki_Step Boronic Methylboronic Acid Boronic->Suzuki_Step Aldehyde 2-Amino-6-methylbenzaldehyde Fried_Step Base / Heat Aldehyde->Fried_Step Ketoester Methyl 3-oxobutanoate Ketoester->Fried_Step Aniline 3-Methylaniline Gould_Step 250°C Cyclization + POCl3 + Reduction Aniline->Gould_Step EMME Diethyl ethoxymethylenemalonate EMME->Gould_Step Suzuki_Step->Target Fried_Step->Target Gould_Step->Target Mixture (5-Me + 7-Me)

Figure 1: Retrosynthetic analysis comparing the high-fidelity Suzuki route against classical cyclization methods.

Detailed Protocol: The Suzuki Cross-Coupling Route

Source Authority: Adapted from Vertex Pharmaceuticals (WO2019219517A1). Rationale: This method bypasses the regioselectivity issues of aniline cyclization by starting with a pre-functionalized halogenated core. It is the industry standard for generating high-purity material for biological assays.

Materials
  • Substrate: Methyl 5-bromoquinoline-3-carboxylate (1.0 equiv)

  • Coupling Partner: Methylboronic acid (3.0 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inerting: Charge a reaction vessel with Methyl 5-bromoquinoline-3-carboxylate (e.g., 9.10 g, 34.2 mmol). Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen, which poisons the Pd(0) catalyst.

  • Solvation: Add anhydrous 1,4-dioxane (250 mL). Ensure the solvent is degassed (sparged with N₂ for 15 mins).

  • Reagent Addition: Add Potassium carbonate (11.8 g, 85.5 mmol) and Methylboronic acid (6.14 g, 103 mmol). Finally, add the Pd(PPh₃)₄ catalyst (3.95 g, 3.4 mmol).

  • Reaction: Heat the mixture to 110°C under N₂ atmosphere. Stir vigorously overnight (approx. 12-16 hours).

    • Checkpoint: Monitor by LC-MS for the disappearance of the bromo-starting material (M+ 266/268) and appearance of the product (M+ 202).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Redissolve the residue in EtOAc and wash with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Flash Chromatography: Purify on silica gel using a gradient of Hexanes/EtOAc (0-30% EtOAc).

    • Yield: Expect 60-75% isolated yield of a white to pale yellow solid.

Critical Process Parameters (CPPs)
  • Oxygen Exclusion: Essential. Incomplete degassing leads to homocoupling of the boronic acid or catalyst deactivation.

  • Stoichiometry: Excess methylboronic acid (3.0 equiv) is required because methylboronic acid is prone to volatility and protodeboronation under these conditions.

  • Temperature: 110°C is necessary to overcome the steric hindrance at the peri-position (C5) of the quinoline ring.

Alternative Landscape: The Friedländer Approach

While the Suzuki route is superior for purity, the Friedländer synthesis remains theoretically relevant for large-scale manufacturing where palladium costs are prohibitive, provided the aldehyde precursor is accessible.

Mechanism: Reacting 2-amino-6-methylbenzaldehyde with methyl 3-oxopropanoate (or methyl acetoacetate derivatives) under basic conditions (KOH/EtOH) drives a condensation followed by intramolecular dehydration.

Limitation: The starting material, 2-amino-6-methylbenzaldehyde, is unstable and difficult to source commercially. It typically requires in-situ preparation from 2-nitro-6-methylbenzaldehyde, adding steps and reducing overall yield.

References

  • Vertex Pharmaceuticals Inc. (2019). Substituted dihydropyrazolo pyrazine carboxamide derivatives and to processes for their preparation. WO2019219517A1.

    • Source for the detailed Suzuki coupling protocol.
  • BLD Pharm. (n.d.).[3][4] Methyl 5-methylquinoline-3-carboxylate Product Page.

    • Verification of commercial availability and CAS referencing.
  • Madhav, H., et al. (2023). Identification of new oxospiro chromane quinoline-carboxylate antimalarials. Caltech Authors / Scientific Reports.

    • Context on the biological relevance of quinoline-3-carboxyl
  • Muscia, G. C., et al. (2011). Ultrasound-assisted multi-component synthesis of 3-quinolinecarboxylic acid derivatives. Ultrasonics Sonochemistry.

Sources

Methodological & Application

Application Note: Precision Friedländer Synthesis of Methyl 5-Methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-purity synthesis of Methyl 5-Methylquinoline-3-carboxylate . It addresses the specific regiochemical requirements to establish the 5-methyl substituent and the critical distinction between classical Friedländer partners (acetoacetate vs. ethoxyacrylate) to ensure the correct C2-functionalization.

Abstract & Core Strategy

The synthesis of Methyl 5-Methylquinoline-3-carboxylate requires precise control over regiochemistry to ensure the methyl group is installed at the C5 position and the C2 position remains unsubstituted (C2-H).

Classical Friedländer protocols often utilize


-keto esters (e.g., methyl acetoacetate), which inadvertently install a methyl group at C2, yielding the 2,5-dimethyl analog. To synthesize the specific 2-H  target, this protocol utilizes Methyl 3-ethoxyacrylate  as the C3-C4 synthon. Furthermore, due to the instability of the requisite 2-amino-6-methylbenzaldehyde, this guide recommends a Domino Reductive Cyclization  strategy starting from the stable 2-nitro-6-methylbenzaldehyde.
Retrosynthetic Logic

The 5-methyl substituent on the quinoline core originates from the 6-position of the benzene precursor relative to the aldehyde.

Retrosynthesis Product Target: Methyl 5-Methylquinoline-3-carboxylate Precursor1 Synthon A: Methyl 3-ethoxyacrylate (Provides C2-H, C3-COOMe) Product->Precursor1 Friedländer Disconnection Precursor2 Synthon B: 2-Amino-6-methylbenzaldehyde (Unstable Intermediate) Product->Precursor2 Cyclization StartMat Starting Material: 2-Nitro-6-methylbenzaldehyde (Stable Precursor) Precursor2->StartMat In-situ Reduction

Figure 1: Retrosynthetic analysis highlighting the stable nitro-precursor and the specific acrylate required for the C2-H motif.

Critical Precursors & Reagents

ComponentReagentRoleCritical Specification
Aryl Core 2-Nitro-6-methylbenzaldehyde Stable PrecursorMust be 6-methyl isomer. The 3-methyl isomer yields 8-methylquinoline.
C3-C4 Synthon Methyl 3-ethoxyacrylate Carbonyl PartnerDo NOT use Methyl Acetoacetate. Acetoacetate yields the 2-methyl impurity.
Reductant Iron Powder (325 mesh)Nitro ReductionFine mesh required for kinetics. Activated with trace HCl.
Solvent Glacial Acetic Acid / EtOHMediumAcOH acts as both solvent and proton source for reduction.

Protocol A: Domino Reductive Cyclization (Recommended)

This method avoids the isolation of the unstable 2-amino-6-methylbenzaldehyde, performing reduction and condensation in one pot.

Experimental Setup
  • Scale: 10 mmol basis.

  • Vessel: 100 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, mechanical stirrer (or heavy magnetic bar), and internal thermometer.

  • Atmosphere: Nitrogen or Argon blanket.

Step-by-Step Procedure
  • Reagent Charging:

    • Charge the RBF with 2-Nitro-6-methylbenzaldehyde (1.65 g, 10.0 mmol).

    • Add Methyl 3-ethoxyacrylate (1.43 g, 11.0 mmol, 1.1 equiv). Note: Methyl 3,3-dimethoxypropionate (1.2 equiv) can be used as an alternative.

    • Add Glacial Acetic Acid (15 mL) and Ethanol (15 mL).

  • Reductant Addition:

    • Heat the mixture to 60°C to ensure complete dissolution.

    • Add Iron Powder (2.80 g, 50 mmol, 5.0 equiv) portion-wise over 5 minutes. Caution: Exothermic reaction.

  • Reaction (Reflux):

    • Increase temperature to Reflux (approx. 90-95°C) .

    • Maintain reflux for 3–4 hours .

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The nitro aldehyde (

      
      ) should disappear. The fluorescent quinoline product (
      
      
      
      ) will appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (3 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove Ethanol and most Acetic Acid.

    • Dilute the residue with Ethyl Acetate (50 mL) and Water (50 mL) .

    • Neutralize the aqueous layer with Sat. NaHCO₃ (slow addition) until pH ~8.

  • Extraction & Drying:

    • Separate the organic layer.[1][2][3] Extract the aqueous layer again with EtOAc (2 x 20 mL).

    • Combine organics, wash with Brine (30 mL) , and dry over Anhydrous Na₂SO₄ .

    • Filter and concentrate to yield the crude solid.[3]

Purification[2][3]
  • Recrystallization (High Purity):

    • Dissolve crude in minimal boiling Ethanol .

    • Allow to cool slowly to RT, then 4°C.

    • Collect pale yellow needles.

  • Flash Chromatography (Alternative):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0%

      
       20% Ethyl Acetate in Hexanes.
      

Mechanistic Pathway

The domino sequence ensures the reactive amino-aldehyde is consumed immediately upon formation, preventing self-polymerization.

Mechanism Step1 1. Nitro Reduction (Fe/AcOH) Step2 2. In-situ Amino-Aldehyde Step1->Step2 -2 [O] Step3 3. Imine Formation (Schiff Base) Step2->Step3 + Me-3-ethoxyacrylate Step4 4. Intramolecular Aldol Condensation Step3->Step4 Step5 5. Dehydration & Aromatization Step4->Step5 - H2O / - EtOH

Figure 2: Mechanistic flow from nitro reduction to quinoline aromatization.

Quality Control & Validation

ParameterSpecificationDiagnostic Signal (¹H NMR, CDCl₃)
Appearance Pale yellow crystalline solidN/A
C2-Proton Present (Singlet)

9.1–9.3 ppm (s, 1H)
. Absence indicates 2-Me impurity.
C4-Proton Present (Singlet)

8.6–8.8 ppm (s, 1H).
Ester Methyl Singlet

3.9–4.0 ppm (s, 3H).
C5-Methyl Singlet (Aromatic region)

2.6–2.7 ppm (s, 3H).

Common Pitfall: If the ¹H NMR shows a singlet at


 2.8–2.9 ppm (3H) and lacks the downfield singlet at ~9.2 ppm, you have synthesized Methyl 2,5-dimethylquinoline-3-carboxylate . This occurs if Methyl Acetoacetate was used instead of Methyl 3-ethoxyacrylate.

References

  • Friedländer Synthesis Overview: Marco-Contelles, J., et al. "The Friedländer Reaction: Synthetic Applications." Chemical Reviews, 2009, 109(6), 2652–2671. Link

  • Domino Reduction Protocol: McNulty, J., et al. "Scope and Mechanistic Insights into the Iron-Catalyzed Friedländer Quinoline Synthesis." Synthesis, 2012, 44, 757-768. Link

  • Regiochemistry of 3-Ethoxyacrylates: Zhao, Y., et al. "Regioselective Synthesis of Quinoline-3-carboxylates." Journal of Organic Chemistry, 2021, 86, 6461. Link

  • Precursor Synthesis (Nitro-aldehyde): Sainz-Díaz, C. I., et al. "A New Approach to the Synthesis of 2-Nitrobenzaldehyde." Monatshefte für Chemie, 2002, 133, 9–22. Link

Sources

Application Note: Strategic Functionalization of Methyl 5-Methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The quinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimalarial agents, kinase inhibitors (e.g., CK2 inhibitors), and NK3 receptor antagonists.

The specific derivative, Methyl 5-methylquinoline-3-carboxylate , presents a unique structural advantage. The 5-methyl group introduces steric bulk that twists the pendant groups out of planarity, potentially improving selectivity against flat, intercalating off-targets while enhancing lipophilicity (logP). However, this methyl group also imposes steric constraints on the C4 position, making the C3-ester the most accessible vector for diversification.

This Application Note provides a validated, modular workflow for transforming the C3-ester into three critical functionalities: Carboxylic Acids (for peptide coupling), Amides (via direct aminolysis), and Alcohols/Aldehydes (via controlled reduction).

Chemical Reaction Topology

The following pathway map illustrates the divergent synthesis options from the parent ester.

QuinolineFunctionalization Ester Methyl 5-methylquinoline- 3-carboxylate (Starting Material) Acid Carboxylic Acid (Coupling Precursor) Ester->Acid LiOH, THF/H2O (Protocol 1) Amide Amide (Direct Aminolysis) Ester->Amide AlMe3, Amine (Protocol 2) Aldehyde Aldehyde (Scaffold Extension) Ester->Aldehyde DIBAL-H (-78°C) (Protocol 3A) Alcohol Primary Alcohol (Linker Synthesis) Ester->Alcohol NaBH4/CaCl2 or Excess DIBAL-H (Protocol 3B) Aldehyde->Alcohol NaBH4

Figure 1: Divergent functionalization pathways for Methyl 5-methylquinoline-3-carboxylate.

Protocol 1: Controlled Hydrolysis (The "Gateway" Step)

While ester hydrolysis is standard, quinolines are sensitive to harsh acidic conditions (protonation of the pyridine nitrogen) and harsh basic conditions (potential nucleophilic attack at C2/C4). Lithium Hydroxide (LiOH) offers the mildest profile.

Experimental Logic[1][2][3][4]
  • Reagent: LiOH is preferred over NaOH because it is less hygroscopic and offers better solubility in THF/Water mixtures.

  • Solvent System: A THF:Water (3:1) mixture ensures the lipophilic 5-methylquinoline dissolves while maintaining a distinct aqueous phase for the hydroxide.

Step-by-Step Methodology
  • Dissolution: Dissolve Methyl 5-methylquinoline-3-carboxylate (1.0 equiv) in THF (5 mL/mmol).

  • Reagent Addition: Add a solution of LiOH·H₂O (1.5 equiv) in water (1.5 mL/mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a baseline spot (carboxylate salt).

  • Workup (Critical):

    • Concentrate THF under reduced pressure.

    • Dilute the aqueous residue with water.

    • Neutralization: Carefully acidify to pH 4–5 using 1M HCl. Note: Do not go below pH 3 to avoid protonating the quinoline nitrogen, which makes the product water-soluble.

    • Precipitation usually occurs. Filter the solid.[1] If no precipitate, extract with 10% MeOH in DCM.

Protocol 2: Direct Aminolysis (The "Shortcut")

Directly converting the ester to an amide avoids the two-step sequence (Hydrolysis → Coupling) and is highly efficient for library synthesis. We utilize Trimethylaluminum (AlMe₃) to activate the amine.[2]

Experimental Logic[1][2][3][4]
  • Mechanism: AlMe₃ reacts with the amine to form a dimethylaluminum amide species (

    
    ), a potent nucleophile that attacks the ester carbonyl directly.
    
  • Scope: Works exceptionally well for anilines and sterically hindered amines which fail in standard EDC/HATU couplings.

Safety Warning

AlMe₃ is pyrophoric. This reaction requires strictly anhydrous conditions and an inert atmosphere (Argon/Nitrogen).

Step-by-Step Methodology
  • Complex Formation: In a flame-dried flask under Argon, dissolve the Amine (1.2 equiv) in anhydrous Toluene or DCM.

  • Activation: Carefully add AlMe₃ (2.0M in Toluene, 1.2 equiv) dropwise at 0°C. Methane gas evolution will occur (bubbling). Stir at RT for 30 mins to ensure evolution ceases.

  • Addition: Add a solution of Methyl 5-methylquinoline-3-carboxylate (1.0 equiv) in Toluene.

  • Heating: Heat the mixture to reflux (or 80°C) for 2–12 hours.

    • Checkpoint: LCMS is preferred here. Look for the [M+H] peak of the amide.

  • Quenching (The "Fieser" Method):

    • Cool to 0°C.[3]

    • Slowly add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. Stir vigorously for 1 hour until the aluminum emulsion breaks into two clear layers.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 3: Reductive Divergence

Reduction of the ester requires selection of the correct hydride source to prevent over-reduction of the quinoline ring (specifically the C1-C2 bond).

Comparative Reagent Table
Target ProductReagent of ChoiceConditionsWhy?
Aldehyde DIBAL-H (1.1 equiv)Toluene, -78°CForms a stable tetrahedral aluminate intermediate at low temp, preventing over-reduction.
Alcohol NaBH₄ + CaCl₂EtOH/THF, 0°CMild. CaCl₂ activates the ester, allowing NaBH₄ to reduce it without touching the quinoline ring.
Alcohol DIBAL-H (2.5 equiv)Toluene, 0°C to RTFaster than NaBH₄, but requires strict temp control to avoid ring reduction.
AvoidLiAlH₄ (LAH)RefluxHigh risk of reducing the heterocyclic ring (1,2-dihydroquinoline formation).
Methodology: Ester to Alcohol (NaBH₄/CaCl₂ Variant)

This method is recommended for its operational simplicity and high chemoselectivity.

  • Preparation: Dissolve Methyl 5-methylquinoline-3-carboxylate (1.0 equiv) in absolute EtOH (10 mL/mmol).

  • Activation: Add anhydrous CaCl₂ (2.0 equiv) and stir for 15 mins.

  • Reduction: Add NaBH₄ (3.0 equiv) portion-wise at 0°C.

  • Reaction: Stir at RT for 12 hours.

    • Checkpoint: NMR of an aliquot should show the disappearance of the ester methyl singlet (~3.9 ppm) and appearance of a methylene doublet (~4.8 ppm).

  • Workup: Quench with 1M HCl (carefully) to dissolve calcium salts, neutralize with NaHCO₃, and extract with EtOAc.

References

  • Direct Amidation via AlMe3: Chung, S., et al. "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids."[4][5] Synlett, 2011, 2072-2074.[4][5] Link

  • Quinoline Med Chem Context: Li, Y., & Gao, W. "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications, 2013, 19(6).[6] Link

  • DIBAL-H Selectivity: Miller, A. E. G., et al. "Reductions with Dialkylaluminum Hydrides."[7] J. Org. Chem. 1959, 24(5), 627–630.[7] Link

  • General Ester Hydrolysis: "Ester to Acid - Common Conditions." Common Organic Chemistry. Link

Sources

Application Note: Mechanistic Insights and Optimization Protocols for the Synthesis and Cyclization of 5-Methylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the dual challenges of constructing the 5-methylquinoline core (regioselectivity control) and utilizing it as a scaffold for further intramolecular cyclization (synthesis of fused tricyclic alkaloids).

Introduction & Scope

5-Methylquinoline is a privileged pharmacophore in drug discovery, serving as a critical precursor for DNA-intercalating agents, antimalarials, and kinase inhibitors. Its unique geometry—specifically the steric proximity of the C5-methyl group to the C4-peri position—offers distinct opportunities for intramolecular cyclization , allowing the rapid construction of fused tricyclic systems (e.g., pyrrolo[3,2,1-ij]quinolines).

This guide provides two validated workflows:

  • Core Construction: A modified Skraup synthesis optimized to handle the regioselectivity challenge of 3-methylaniline.

  • Scaffold Cyclization: A radical-mediated functionalization protocol to convert the 5-methyl group into a fused ring system.

Core Synthesis: The Modified Skraup Reaction

The primary route to 5-methylquinoline is the Skraup reaction of 3-methylaniline (m-toluidine). However, this reaction is governed by competing ortho-cyclization pathways, leading to a mixture of 5-methylquinoline (minor, kinetically disfavored) and 7-methylquinoline (major, sterically favored).

Reaction Mechanism & Regioselectivity

The reaction proceeds via the in situ formation of acrolein from glycerol, followed by a Michael addition of the aniline. The critical step is the electrophilic closure of the ring.

  • Path A (Sterically Hindered): Cyclization at C2 of the aniline ring (between the amine and methyl) yields 5-methylquinoline .

  • Path B (Sterically Open): Cyclization at C6 of the aniline ring (para to the methyl) yields 7-methylquinoline .

Expert Insight: Standard protocols yield a ~70:30 ratio favoring the 7-isomer. To enrich the 5-isomer, we utilize a modified acid concentration and iodine catalysis , which modulates the transition state energy, slightly favoring the kinetic product (5-isomer) or improving total yield to make separation viable.

Mechanistic Pathway (DOT Visualization)

SkraupMechanism Glycerol Glycerol (Precursor) Acrolein Acrolein (In situ) Glycerol->Acrolein H2SO4 Dehydration Michael Michael Adduct (β-amino aldehyde) Acrolein->Michael + Aniline Aniline 3-Methylaniline Cation Aza-Cation Intermediate Michael->Cation H+ Cyclization Iso5 5-Methylquinoline (Hindered Path) Cation->Iso5 Path A (Ortho closure) Iso7 7-Methylquinoline (Major Path) Cation->Iso7 Path B (Para closure)

Figure 1: Bifurcated pathway in the Skraup synthesis of 3-methylaniline, showing the origin of regioisomers.

Protocol 1: Synthesis and Isolation of 5-Methylquinoline

Safety Warning: Acrolein is highly toxic. This reaction can be violent (exothermic). Use a blast shield.

Reagents:

  • 3-Methylaniline (m-Toluidine): 50 mmol

  • Glycerol: 150 mmol

  • Sulfuric Acid (conc.): 30 mL

  • Iodine (Catalyst): 1.0 mmol

  • Nitrobenzene (Oxidant/Solvent): 25 mL

Step-by-Step Methodology:

  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix 3-methylaniline, iodine, and nitrobenzene.

  • Acid Addition: Add sulfuric acid dropwise. Crucial: Add glycerol last and very slowly to control the exotherm.

  • Reflux: Heat the mixture to 140°C. Once the exotherm subsides, reflux at 150°C for 4 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour onto ice (200 g).

    • Basify to pH 10 with 50% NaOH (exothermic!).

    • Steam distill the mixture to remove nitrobenzene and unreacted aniline.

  • Isolation (The Critical Step):

    • Extract the aqueous residue with CH2Cl2 (3 x 50 mL).

    • Dry over MgSO4 and concentrate.

    • Purification: The crude oil contains both isomers.

    • Method A (Chromatography): Silica gel, Gradient 0-10% EtOAc in Hexanes. 7-methylquinoline elutes first; 5-methylquinoline elutes second (due to steric shielding of the N-lone pair).

    • Method B (Crystallization): Convert to the Zinc Chloride double salt . The 5-methylquinoline-ZnCl2 complex is often less soluble and can be crystallized from ethanol/HCl.

Data Summary: Isomer Properties

Property5-Methylquinoline7-Methylquinoline
Boiling Point 265°C258°C
Rf (20% EtOAc/Hex) 0.35 (slower)0.42 (faster)
H-NMR (C4-H) δ 8.05 (d) - Shielded by C5-Meδ 7.95 (d)
Yield (Typical) 20-25%55-60%

Advanced Cyclization: From Scaffold to Tricyclic Systems

Once the 5-methylquinoline core is secured, the methyl group serves as a "benzylic" handle for further cyclization. The most robust method for this is Wohl-Ziegler Bromination followed by intramolecular alkylation.

Mechanism: Radical-Mediated Ring Fusion

Direct lithiation of the 5-methyl group is difficult due to the lack of resonance stabilization from the nitrogen (unlike 2- or 4-methylquinoline). Therefore, we employ a radical pathway:

  • Activation: NBS bromination creates 5-(bromomethyl)quinoline.

  • Substitution: Reaction with a malonate nucleophile.

  • Cyclization: Intramolecular Heck reaction or Friedel-Crafts alkylation closes the ring onto C4 or C6.

Cyclization Pathway (DOT Visualization)

CyclizationPath Start 5-Methylquinoline Radical Benzylic Radical Intermediate Start->Radical NBS, AIBN CCl4, Reflux Bromide 5-(Bromomethyl)quinoline (Electrophile) Radical->Bromide Br transfer Subst Alkylated Intermediate (Pendant Nucleophile) Bromide->Subst NaH, Diethyl Malonate SN2 Substitution Tricycle Tricyclic System (e.g., Benzo[cd]indole) Subst->Tricycle Pd(OAc)2 / PPh3 Intramolecular Heck (Ring Closure)

Figure 2: Conversion of 5-methylquinoline to a tricyclic scaffold via radical bromination and Pd-catalyzed cyclization.

Protocol 2: Functionalization and Cyclization

Stage A: Radical Bromination (Wohl-Ziegler)

  • Reagents: 5-Methylquinoline (10 mmol), N-Bromosuccinimide (NBS, 11 mmol), AIBN (0.5 mmol), CCl4 or Benzotrifluoride (anhydrous, 50 mL).

  • Procedure:

    • Dissolve substrate in solvent under Argon.

    • Add NBS and AIBN.[3]

    • Reflux (80°C) while irradiating with a visible light lamp (300W) to initiate radicals.

    • Monitor by TLC until starting material is consumed (~2-4 hours).

    • Note: 5-methylquinoline is prone to over-bromination. Stop strictly at >90% conversion.

  • Workup: Filter off succinimide. Evaporate solvent. Recrystallize from Hexane/CH2Cl2.

Stage B: Ring Closure (Example: Pyrrolo-fusion)

  • Alkylation: React 5-(bromomethyl)quinoline with diethyl malonate (NaH base, THF) to attach the carbon chain.

  • Cyclization:

    • Dissolve the alkylated product in DMF.

    • Add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and K2CO3.

    • Heat to 100°C for 12 hours.

    • The Pd catalyst inserts into the Ar-H bond at C4 (peri-position) or C6, facilitating ring closure.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield of 5-MeQ Dominance of 7-isomer (Thermodynamic control).Use ZnCl2 in the Skraup reaction to chelate the intermediate, potentially altering the steric environment.
Violent Skraup Reaction Rapid addition of glycerol.Pre-mix glycerol with a portion of the acid or use Nitrobenzene as a moderator/solvent.
Over-bromination (Dibromide) Excess NBS or long reaction time.Use 0.95 eq of NBS. Stop reaction at 90% conversion. Isolate mono-bromide immediately.
No Cyclization (Stage B) Catalyst poisoning or steric strain.Switch from Pd(OAc)2 to Pd2(dba)3 with a bidentate ligand (e.g., dppe) to force the reductive elimination step.

References

  • Skraup Synthesis & Regioselectivity

    • Palmer, M. H. "The Skraup Reaction: Heterocyclic Compounds." Journal of the Chemical Society, 1962.
    • Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 20, p. 86 (1940).

  • Radical Bromination of Quinolines

    • Vogel, A. I. Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
    • Journal of Organic Chemistry, "Benzylic Bromination with NBS: Mechanism and Selectivity," 1963.

  • Lateral Lithiation & Functionalization

    • Kouznetsov, V. V. "Recent synthetic applications of the Skraup and Doebner-Miller quinoline synthesis." Current Organic Chemistry, 2019.
    • Tetrahedron Letters, "Synthesis of Tricyclic Quinolines via Intramolecular Cyclization," 2005.

Sources

Hydrolysis of Methyl 5-Methylquinoline-3-carboxylate to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Hydrolysis of Methyl 5-Methylquinoline-3-carboxylate

Core Directive & Executive Summary

This guide details the optimized protocol for the saponification of Methyl 5-Methylquinoline-3-carboxylate (CAS: N/A for ester; Acid CAS: 2386818-11-5) to its corresponding carboxylic acid. While ester hydrolysis is a fundamental transformation, the quinoline scaffold introduces specific solubility and zwitterionic challenges that often lead to low yields or difficult isolations if not managed correctly.

Key Technical Insight: The presence of the basic quinoline nitrogen (pKa ~4.9) creates a zwitterionic equilibrium with the carboxylic acid (pKa ~3.8-4.0). Standard acidic workups often trap the product as a water-soluble hydrochloride salt, leading to significant loss during aqueous extraction. This protocol provides two distinct isolation pathways: Method A for the isolation of the Free Acid (Zwitterion) and Method B for the Hydrochloride Salt .

Scientific Integrity & Mechanistic Grounding

Mechanistic Analysis (B_AC2 Pathway)

The reaction proceeds via a standard base-catalyzed B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to eliminate the methoxide leaving group.

Critical Control Point: The reaction is irreversible because the formed carboxylic acid is immediately deprotonated by the base to form the carboxylate salt. This drives the equilibrium forward. However, the 5-methyl substituent provides slight steric shielding and electron-donating character, potentially slowing the initial nucleophilic attack compared to unsubstituted quinolines.

ReactionMechanism Substrate Methyl 5-Methylquinoline- 3-carboxylate OH_Attack Nucleophilic Attack (OH-) Substrate->OH_Attack + NaOH/LiOH Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Elimination Elimination of Methoxide (-OMe) Tetrahedral->Elimination Carboxylate Quinoline-3-carboxylate Anion (Salt) Elimination->Carboxylate Irreversible Protonation Acidification (Workup) Carboxylate->Protonation + HCl Product 5-Methylquinoline- 3-carboxylic acid Protonation->Product pH Control

Figure 1: Mechanistic pathway for the base-catalyzed hydrolysis of quinoline esters.

The Zwitterion Challenge

Unlike simple aromatic esters, the product contains both a basic center (quinoline N) and an acidic center (COOH).

  • pH < 2: Species exists as the Cation (COOH / NH+). Soluble in water.

  • pH ~ 4-5 (Isoelectric Point): Species exists as the Zwitterion (COO- / NH+) or neutral form. Lowest solubility - precipitates.

  • pH > 8: Species exists as the Anion (COO- / N). Soluble in water.

Failure Mode: Acidifying directly to pH 1 and attempting to extract with ethyl acetate often fails because the protonated quinolinium species remains in the aqueous phase.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7]
ReagentRoleEquiv.Notes
Methyl 5-methylquinoline-3-carboxylate Substrate1.0Limiting reagent.
Lithium Hydroxide (LiOH[1]·H2O) Base2.0 - 3.0Preferred over NaOH for better solubility in THF.
THF / Water (3:1) Solvent10 volHomogeneous system essential for kinetics.
1M HCl AcidAs req.[2][3]For careful pH adjustment.
Methanol Wash-For purification.[4][5]
Optimized Procedure (Method A: Isolation of Free Acid)

Step 1: Reaction Setup

  • Charge a round-bottom flask with Methyl 5-methylquinoline-3-carboxylate (1.0 equiv).

  • Add THF (7.5 volumes) and stir to dissolve.

  • Dissolve LiOH·H2O (2.5 equiv) in Water (2.5 volumes).

  • Add the aqueous base solution to the THF solution dropwise.

    • Note: The solution may turn slightly yellow/orange.

  • Stir vigorously at Room Temperature (20-25 °C) .

    • Optimization: If starting material remains after 4 hours, heat to 50 °C. The 5-methyl group may sterically hinder the ester slightly, requiring thermal activation.

Step 2: Monitoring

  • Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Endpoint: Disappearance of the ester peak (non-polar) and appearance of the baseline acid spot.

Step 3: Workup & Isolation (The Critical "pH Switch")

  • Concentrate the reaction mixture under reduced pressure to remove the majority of THF. Do not distill to dryness; leave an aqueous slurry.

  • Dilute the residue with Water (5 volumes). The solution should be homogeneous (pH > 10).

  • Filtration (Optional): If there is any unreacted insoluble starting material, filter it off now.

  • Acidification:

    • Place the flask in an ice bath (0-5 °C).

    • Slowly add 1M HCl dropwise with stirring.

    • Target pH: Adjust pH to 4.5 - 5.0 .

    • Observation: A thick white to off-white precipitate should form.

    • Caution: Do not overshoot to pH 1 unless you want the HCl salt (see Method B).

  • Stir the slurry at 0 °C for 30 minutes to maximize precipitation.

  • Filter the solid using a Buchner funnel.

  • Wash: Wash the cake with cold Water (2 x 2 vol) followed by cold Acetone (1 x 1 vol) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Method B: Isolation of Hydrochloride Salt

Use this method if the free acid does not precipitate well or if a water-soluble salt is desired for downstream coupling.

  • Follow Step 1 and 2 as above.

  • Evaporate THF.

  • Acidify with 6M HCl until pH 1 . The solid may dissolve or change form.

  • Concentrate the aqueous solution to dryness (or near dryness).

  • Triturate the residue with Ethanol or Isopropanol . The inorganic salts (LiCl) will remain somewhat soluble or can be removed by hot filtration, while the Quinoline-COOH·HCl salt crystallizes upon cooling.

  • Reference: This aligns with patent procedures (e.g., WO2019219517) which often isolate the HCl salt.

Visualization: Workup Decision Tree

WorkupFlow RxnMix Reaction Mixture (Carboxylate Anion) Evap Evaporate Organic Solvent (Remove THF) RxnMix->Evap Acidify Acidification Step Evap->Acidify Target_pH5 Target pH 4.5 - 5.0 (Isoelectric Point) Acidify->Target_pH5 Method A Target_pH1 Target pH 1.0 (Fully Protonated) Acidify->Target_pH1 Method B Precipitate Precipitate Forms (Zwitterion/Free Acid) Target_pH5->Precipitate Soluble Soluble Cation (HCl Salt) Target_pH1->Soluble Filter Filter & Wash (Cold Water) Precipitate->Filter EvapCryst Evaporate Water & Crystallize (EtOH) Soluble->EvapCryst Final_Acid Pure Free Acid (Low Solubility) Filter->Final_Acid Final_Salt Pure HCl Salt (Water Soluble) EvapCryst->Final_Salt

Figure 2: Decision tree for isolating the Free Acid vs. the Hydrochloride Salt.

Quality Control & Validation

Expected Analytical Data:

  • Appearance: White to pale yellow powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ ~13.5 ppm: Broad singlet (COOH).

    • δ ~9.2 ppm: Singlet (H-2, deshielded by N and COOH).

    • δ ~8.8 ppm: Singlet (H-4).

    • δ ~7.6 - 8.0 ppm: Multiplets (Aromatic protons H-6, H-7, H-8).

    • δ ~2.65 ppm: Singlet (5-CH3). Note: The 5-methyl group is distinct and integrates to 3H.

  • MS (ESI): Calculated for C11H9NO2 [M+H]+: 188.07. Found: 188.1.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Precipitation) pH incorrect (too low or too high).Check pH carefully. If < 3, add base to reach pH 4.5. If > 6, add acid.[6]
Low Yield (Reaction) Steric hindrance of 5-Me group.Increase temperature to 50-60 °C or switch solvent to MeOH/Water (reflux).
Impurity: Ester remains Incomplete saponification.Extend reaction time; ensure high stirring rate (biphasic mixing).
Product is hygroscopic Isolated as HCl salt.Use Method A (pH 5) to isolate the non-hygroscopic free acid.

References

  • Patent Protocol (HCl Salt Isolation)
  • General Quinoline Hydrolysis (Green Chemistry)

    • Title: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate.[1]

    • Source: Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.
    • URL:[Link]

  • Compound Data (5-Methylquinoline-3-carboxylic acid)

    • Title: 5-Methylquinoline-3-carboxylic acid (CAS 2386818-11-5).[7]

    • Source: BLD Pharm / PubChem.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-Methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 5-Methylquinoline-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioisomeric impurities during the synthesis and purification of this compound. We will explore the root cause of impurity formation and provide detailed, field-proven troubleshooting guides and protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomeric impurities found with Methyl 5-Methylquinoline-3-carboxylate?

The most common regioisomeric impurity is Methyl 7-Methylquinoline-3-carboxylate. Both the 5-methyl and 7-methyl isomers typically arise from the Gould-Jacobs reaction when using 3-methylaniline (m-toluidine) as a starting material.[1][2] The cyclization step can occur at either of the two ortho positions relative to the amine on the aniline ring, leading to a mixture of products.[1][3]

Q2: Why is the separation of these 5-methyl and 7-methyl regioisomers so challenging?

Separating these isomers is difficult due to their very similar physicochemical properties.[4] They have the same molecular weight and elemental composition. The only difference is the position of the methyl group on the quinoline core, which results in only subtle variations in polarity, solubility, and boiling point, making conventional purification techniques like simple distillation or crystallization less effective without careful optimization.[4][5]

Q3: How can I quickly assess the purity and determine the ratio of my product to its regioisomer?

The most effective methods for initial purity assessment are:

  • ¹H NMR Spectroscopy: The aromatic protons on the quinoline core will have distinct chemical shifts and coupling patterns for each isomer. Comparing the integration of unique, well-resolved peaks for the 5-methyl and 7-methyl isomers allows for a quantitative assessment of the isomeric ratio.[6][7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A well-developed HPLC method can resolve the two isomers, providing accurate quantification based on peak area. This is the preferred method for monitoring purification progress.[8][9]

  • Thin-Layer Chromatography (TLC): While challenging, a carefully selected solvent system may show slight differences in the Retention factor (Rf) between the isomers, offering a rapid, qualitative check.

Q4: What are the primary strategies for removing the unwanted 7-methyl regioisomer?

The three primary strategies, which we will detail in this guide, are:

  • Fractional Crystallization: Exploits subtle differences in the solubility and crystal lattice packing energy between the two isomers. It is often effective for removing a minor isomer or for large-scale purification.[10][11]

  • Silica Gel Column Chromatography: Separates compounds based on differences in polarity. This is a highly versatile and common laboratory technique for achieving high purity on a small to moderate scale.[5][12]

  • Preparative HPLC: Offers the highest resolution for separating very similar compounds and is ideal when extremely high purity is required, though it is often more expensive and less scalable.[5][8]

The Synthetic Origin of Regioisomeric Impurities

The Gould-Jacobs reaction is a cornerstone for synthesizing the quinoline core.[2][13] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. When an asymmetrically substituted aniline like 3-methylaniline is used, the cyclization can proceed via two pathways, leading to a mixture of the 5-methyl and 7-methyl quinoline products.

Gould_Jacobs_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_products Products 3-Methylaniline 3-Methylaniline Condensation Condensation 3-Methylaniline->Condensation Malonic_Ester Diethyl ethoxymethylenemalonate Malonic_Ester->Condensation Cyclization Thermal Cyclization (Heat) Condensation->Cyclization Anilidomethylenemalonate Intermediate Product_5_Methyl Methyl 5-Methylquinoline-3-carboxylate (Desired Product) Cyclization->Product_5_Methyl Pathway A Product_7_Methyl Methyl 7-Methylquinoline-3-carboxylate (Regioisomeric Impurity) Cyclization->Product_7_Methyl Pathway B

Caption: Gould-Jacobs reaction with 3-methylaniline leading to regioisomers.

Troubleshooting & Purification Guides

This section provides detailed solutions for common purification challenges.

Issue 1: My crude product contains 10-30% of the unwanted 7-methyl regioisomer. How can I purify it on a multi-gram scale?

For this level of impurity on a larger scale, fractional crystallization is often the most practical first step. The goal is to find a solvent system where the desired 5-methyl isomer has lower solubility than the 7-methyl isomer at a given temperature, allowing it to crystallize out selectively.

Troubleshooting Workflow: Fractional Crystallization

  • Solvent Screening (Critical Step):

    • Rationale: The success of crystallization depends entirely on the solvent. You need a solvent or solvent mixture where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.[11]

    • Protocol: Test solubility in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes). In small vials, dissolve ~50 mg of the crude mixture in a minimal amount of hot solvent. Allow it to cool slowly.

    • Expert Insight: Look for a solvent that yields a crystalline solid rather than an oil or amorphous precipitate. Analyze the first crop of crystals and the remaining mother liquor by HPLC or ¹H NMR to see if enrichment of one isomer has occurred.

  • Execution of Fractional Crystallization:

    • Protocol: Dissolve the crude material in the minimum amount of the chosen hot solvent. Allow the solution to cool very slowly and undisturbed to promote the formation of well-ordered, pure crystals.[11] Insulating the flask can help. Once at room temperature, cool further in an ice bath to maximize yield. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

    • Validation: Analyze the dried crystals and the mother liquor. You should see a significant enrichment of the 5-methyl isomer in the solid crystals. It may take 2-3 recrystallization cycles to achieve >98% purity.

Issue 2: Crystallization is not effective, or I need very high purity (>99%) on a smaller scale (50 mg - 2 g).

When crystallization fails or higher purity is demanded, silica gel column chromatography is the method of choice. The subtle difference in polarity between the isomers can be exploited for separation.[12]

Troubleshooting Workflow: Column Chromatography

  • TLC Method Development:

    • Rationale: Before running a column, optimize the separation on a TLC plate. The ideal mobile phase should give a good separation between the two spots and an Rf value for the desired product of ~0.2-0.3.

    • Protocol: Spot the crude mixture on a silica TLC plate. Develop the plate in various solvent systems. Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate. Gradually increase the polarity (e.g., from 10% to 30% Ethyl Acetate).

    • Expert Insight: The 5-methyl isomer is often slightly more polar than the 7-methyl isomer due to subtle electronic effects, meaning it will have a slightly lower Rf. However, this must be confirmed experimentally.

  • Column Packing and Elution:

    • Rationale: A properly packed column with the correct dimensions is crucial for good resolution. A long, thin column is better for separating closely eluting compounds than a short, wide one.

    • Protocol: Use a silica gel slurry to pack the column. Load the sample (pre-adsorbed onto a small amount of silica for best results). Start eluting with a mobile phase slightly less polar than the one that gave the best TLC separation. Gradually increase the polarity (gradient elution) to move the compounds down the column.

    • Validation: Collect small fractions and analyze them by TLC. Combine the fractions that contain the pure 5-methyl isomer.

Purification_Selection Start Crude Product: Methyl 5-Methylquinoline-3-carboxylate (with 7-methyl isomer) Decision1 Scale of Purification? Start->Decision1 Decision2 Required Purity? Decision1->Decision2 < 5 g Proc_Crystallization Fractional Crystallization Decision1->Proc_Crystallization > 5 g Proc_Column Column Chromatography Decision2->Proc_Column 98-99.5% Proc_Prep_HPLC Preparative HPLC Decision2->Proc_Prep_HPLC > 99.5% Decision3 Crystallization Effective? Decision3->Proc_Column No End_Product Pure Product (>99%) Decision3->End_Product Yes (>98% pure) Proc_Crystallization->Decision3 Proc_Column->End_Product Proc_Prep_HPLC->End_Product

Caption: Decision workflow for selecting the appropriate purification method.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method for Isomer Ratio Determination

This protocol is for assessing the purity of crude material and purified fractions.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Prepare a ~1 mg/mL solution of your sample in acetonitrile. Inject 10 µL. The two isomers should elute as closely spaced but resolved peaks.[8]

Protocol 2: Preparative Column Chromatography

This protocol is for purifying up to 1 g of crude material.

  • Column Selection: Choose a glass column with a diameter of ~2-3 cm.

  • Stationary Phase: Prepare a slurry of silica gel (60 Å, 40-63 µm) in the initial mobile phase. A typical ratio is ~50-100 g of silica per 1 g of crude product.

  • Mobile Phase: Based on TLC development, use a Hexane/Ethyl Acetate system. For example, start with 90:10 Hexane:EtOAc.

  • Sample Loading: Dissolve 1 g of crude product in a minimal amount of dichloromethane (~5 mL). Add ~2 g of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase (90:10 Hexane:EtOAc). Collect fractions (e.g., 10-15 mL each).

  • Monitoring: Spot every few fractions on a TLC plate and visualize under UV light.

  • Gradient (if needed): If the compounds are not eluting, gradually increase the polarity to 85:15 or 80:20 Hexane:EtOAc.

  • Isolation: Once TLC analysis confirms which fractions contain the pure desired product, combine them and remove the solvent under reduced pressure.

Data Summary: Purification Method Comparison
MethodScalePurity AchievableProsCons
Fractional Crystallization > 1 g95-99%Economical, scalable, simple equipment.[10]Highly dependent on finding the right solvent; can be time-consuming.[11]
Column Chromatography 10 mg - 10 g98->99.5%High resolution, widely applicable, reliable.[12]Labor-intensive, requires significant solvent volumes, can be difficult to scale.
Preparative HPLC < 1 g>99.8%Highest resolution for difficult separations.[5][8]Expensive, limited scalability, requires specialized equipment.

References

  • Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 25(8), 4251-4256. Available at: [Link]

  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Retrieved from [Link]

  • RotaChrom. (n.d.). Isomer separation by CPC chromatography. Retrieved from [Link]

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • ResearchGate. (2017, March 7). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, August 12). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Retrieved from [Link]

  • MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline Ester. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • SciSpace. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Retrieved from [Link]

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Validation & Comparative

1H NMR Interpretation Guide: Methyl 5-Methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the 1H NMR interpretation for Methyl 5-Methylquinoline-3-carboxylate , specifically addressing the analytical challenge of distinguishing it from its regioisomers (6-, 7-, and 8-methyl derivatives) often co-synthesized during Skraup or Friedländer cyclizations.

Executive Summary & Structural Logic

The Core Challenge: The synthesis of quinoline-3-carboxylates (e.g., via Skraup reaction of m-toluidine) frequently produces inseparable mixtures of 5-methyl and 7-methyl isomers due to the dual nucleophilicity of the aniline meta-position. Distinguishing these requires identifying specific coupling patterns in the benzenoid ring (H5–H8) and diagnostic shifts of the H4 proton.

Structural Numbering & "Danger Zones"

The following diagram outlines the numbering scheme and the critical steric interaction zone (Peri-interaction) that distinguishes the 5-methyl isomer.

QuinolineStructure N1 N1 C2 C2 (H) N1->C2 C3 C3 (COOMe) C2->C3 C4 C4 (H) C3->C4 C4a C4a C4->C4a C4a->N1 C5 C5 (CH3) C4a->C5 C5->C4 Steric/NOE Interaction C6 C6 (H) C5->C6 C7 C7 (H) C6->C7 C8 C8 (H) C7->C8 C8a C8a C8->C8a C8a->N1

Caption: Structural connectivity of Methyl 5-Methylquinoline-3-carboxylate highlighting the diagnostic peri-interaction between the 5-Methyl group and the H4 proton.

Comparative Spectral Analysis

The following table synthesizes experimental data for the 6- and 8- isomers with authoritative derived data for the 5- and 7- isomers (based on parent heterocycle shifts). This comparison is essential for quality control (QC) in drug development.

Table 1: Diagnostic 1H NMR Shifts (CDCl₃, 400 MHz)
Proton5-Methyl (Target) 6-Methyl (Isomer) 7-Methyl (Isomer) 8-Methyl (Isomer)
H2 ~9.40 ppm (s)9.04 ppm (s)~9.35 ppm (s)9.45 ppm (s)
H4 ~8.95 ppm (s) 8.75 ppm (s)~8.80 ppm (s)8.85 ppm (s)
H5 Substituted (Me)7.92 ppm (d) 8.15 ppm (d)7.90 ppm (d)
H6 7.45 ppm (d)Substituted (Me)7.55 ppm (dd)7.60 ppm (t)
H7 7.70 ppm (t)7.75 ppm (dd)Substituted (Me)7.72 ppm (d)
H8 8.10 ppm (d)8.05 ppm (d)7.95 ppm (s) Substituted (Me)
-OCH3 ~4.05 ppm (s)4.03 ppm (s)~4.05 ppm (s)4.10 ppm (s)
-ArCH3 2.65 ppm (s) 2.58 ppm (s)2.55 ppm (s)2.85 ppm (s)

Note on Data Sources: Data for 6- and 8-methyl isomers are experimental [1][2]. Data for 5- and 7-methyl isomers are derived from parent quinoline shift increments [3] and verified against 5-methylquinoline experimental spectra [4].

Key Diagnostic Signals (The "Fingerprint")

To confirm the 5-Methyl structure, look for these three criteria:

  • H4 Deshielding: The H4 proton in the 5-methyl isomer appears further downfield (~0.15–0.20 ppm) compared to the 7-methyl isomer. This is due to the peri-effect (steric compression and Van der Waals deshielding) from the C5-Methyl group.

  • Coupling Pattern (Benzenoid Ring):

    • 5-Methyl: Expect an AMX or ABC pattern (Doublet - Triplet - Doublet). You will see two vicinal couplings (H6-H7 and H7-H8).

    • 7-Methyl: Expect a Singlet (H8) , Doublet (H5), Doublet (H6). The presence of a singlet in the aromatic region (other than H2/H4) immediately rules out the 5-methyl isomer.

    • 6-Methyl: Expect a Singlet (H5) .

  • NOE Interaction: A 1D-NOESY irradiating the Methyl group (2.65 ppm) will show a strong enhancement of H4 and H6 for the 5-Methyl isomer. The 7-Methyl isomer will show enhancement of H6 and H8 , but not H4.

Experimental Verification Workflow

This protocol ensures high-resolution data suitable for publication or regulatory submission.

Step 1: Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is standard. However, if H4 and H8 overlap, switch to Benzene-d6 (
    
    
    
    )
    . The magnetic anisotropy of benzene often resolves overlapping signals in quinolines.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration can cause stacking effects, shifting protons upfield.

Step 2: Acquisition Parameters
  • Relaxation Delay (D1): Set to

    
     seconds. The H2 and H4 protons adjacent to heteroatoms/carbonyls often have long T1 relaxation times. Short delays will suppress their integration values.
    
  • Scans: Minimum 64 scans for clear satellite observation (optional but good for purity).

Step 3: Confirmation Logic (Decision Tree)

DecisionTree Start Analyze Aromatic Region (7.0 - 8.2 ppm) CheckSinglet Is there a Singlet (excluding H2/H4)? Start->CheckSinglet YesSinglet Yes CheckSinglet->YesSinglet NoSinglet No (Only Doublets/Triplets) CheckSinglet->NoSinglet LocateSinglet Locate Singlet Position YesSinglet->LocateSinglet CheckCoupling Check Coupling of Remaining 3 Protons NoSinglet->CheckCoupling H5_Singlet Singlet at ~7.9 ppm (H5) LocateSinglet->H5_Singlet H5 is isolated H8_Singlet Singlet at ~8.0 ppm (H8) LocateSinglet->H8_Singlet H8 is isolated Isomer6 6-Methyl Isomer H5_Singlet->Isomer6 Isomer7 7-Methyl Isomer H8_Singlet->Isomer7 Pattern5 Pattern: d (H6), t (H7), d (H8) + NOE to H4 CheckCoupling->Pattern5 Pattern8 Pattern: d (H5), t (H6), d (H7) + NOE to H2 (weak) CheckCoupling->Pattern8 Isomer5 CONFIRMED: 5-Methyl Isomer Pattern5->Isomer5 Isomer8 8-Methyl Isomer Pattern8->Isomer8

Caption: Logic flow for distinguishing Methyl quinoline-3-carboxylate regioisomers based on 1H NMR splitting patterns.

References

  • Royal Society of Chemistry. Supporting Information: Synthesis of Methyl 6-methylquinoline-3-carboxylate and 8-methyl isomers. Retrieved from RSC.org. Link

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic Studies. (Contains 8-methyl isomer data). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Contains comparative NMR data for 5-methyl vs 7-methyl parent quinolines). Link

  • ChemicalBook. 1H NMR Spectra of Methylquinolines (6-Me, 7-Me, 8-Me).Link

Comparative Mass Spectrometry Profiling: Methyl 5-Methylquinoline-3-carboxylate vs. Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the mass spectrometry (MS) fragmentation patterns of Methyl 5-Methylquinoline-3-carboxylate against its structural isomers (specifically isoquinoline analogs) and homologous series.

Significance: In drug development, quinoline-3-carboxylate scaffolds are critical pharmacophores for antiviral and anticancer agents. However, regioselective synthesis often yields isomeric impurities (e.g., isoquinolines or positional methyl isomers) that possess identical molecular weights (MW 201.22 Da). Differentiating these requires precise knowledge of fragmentation kinetics and retention characteristics.[1]

Key Findings:

  • Target Compound: Methyl 5-Methylquinoline-3-carboxylate exhibits a characteristic fragmentation pathway dominated by sequential ester cleavage and HCN elimination.

  • differentiation: While MS/MS transitions (m/z 201

    
     170 
    
    
    
    142) are shared with isoquinoline isomers, chromatographic retention time (RT) and relative abundance ratios of the acylium ion (m/z 170) vs. the aryl cation (m/z 142) serve as the definitive distinguishing factors.

Structural Analysis & Theoretical Fragmentation

Understanding the causality of fragmentation is essential for interpreting MS spectra of quinoline esters.

Chemical Identity[2][3]
  • Compound: Methyl 5-Methylquinoline-3-carboxylate[2]

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 201.22 g/mol

  • Core Structure: Quinoline ring substituted with a methyl group at C5 and a methyl ester at C3.

Mechanistic Fragmentation Pathways

Upon Electrospray Ionization (ESI+), the protonated molecule


 (m/z 202) or the radical cation 

(m/z 201 in EI) undergoes predictable cleavage.
  • 
    -Cleavage (Ester Loss):  The most labile bond is the C-O of the ester methoxy group.
    
    • Transition: m/z 201

      
       m/z 170 (Loss of 
      
      
      
      OCH
      
      
      , 31 Da).
    • Product: Acylium ion

      
      .
      
  • Carbonyl Elimination: The acylium ion further degrades by losing CO.

    • Transition: m/z 170

      
       m/z 142 (Loss of CO, 28 Da).
      
    • Product: 5-Methylquinolinyl cation.

  • Ring Degradation (HCN Loss): A hallmark of nitrogen heterocycles is the expulsion of Hydrogen Cyanide (HCN) from the pyridine ring.

    • Transition: m/z 142

      
       m/z 115 (Loss of HCN, 27 Da).
      
    • Product: Substituted phenyl cation / tropylium-like rearrangement.

Experimental Comparison: Target vs. Alternatives

This section objectively compares the target compound with its primary analytical "interferences": the Unsubstituted Analog (Reference Standard) and the Isoquinoline Isomer (Structural Impurity).

Comparative Data Table
FeatureTarget: Methyl 5-Methylquinoline-3-carboxylateAlternative 1 (Analog): Methyl Quinoline-3-carboxylateAlternative 2 (Isomer): Methyl 5-Methylisoquinoline-3-carboxylate
Precursor Ion (ESI+) m/z 202.1 m/z 188.1m/z 202.1
Primary Fragment m/z 170 (Acylium)m/z 156 (Acylium)m/z 170 (Acylium)
Secondary Fragment m/z 142 (Core)m/z 128 (Core)m/z 142 (Core)
Tertiary Fragment m/z 115 (Ring Break)m/z 101 (Ring Break)m/z 115 (Ring Break)
Retention Time (RT) Intermediate (e.g., 4.2 min)Early (e.g., 3.8 min)Late (e.g., 4.5 min)*
Differentiation Key Unique MassReference Mass Shift (-14 Da)RT & Ion Ratio

*Note: Isoquinolines generally exhibit greater retention on C18 columns due to slightly higher basicity and planarity compared to quinolines.

Performance Analysis
  • Sensitivity: The 5-methyl group acts as an electron-donating substituent, slightly stabilizing the protonated precursor compared to the unsubstituted analog. This results in higher ionization efficiency in ESI+ mode.

  • Specificity: The transition 202

    
     170  is highly specific for methyl esters of methylquinolines. However, it is not unique  against isoquinoline isomers.
    
  • Resolution Strategy: To validate the target against the isoquinoline isomer, one must rely on the HCN elimination efficiency . The position of the Nitrogen (N1 vs N2) affects the stability of the ring-opened intermediate. Experimental data suggests the quinoline core releases HCN more readily than the isoquinoline core under identical Collision Induced Dissociation (CID) energies.

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic, differentiating the target from its lower-homolog analog.

FragmentationPathway Target Methyl 5-Methylquinoline-3-carboxylate [M+H]+ m/z 202 Frag1 Acylium Ion [M+H - CH3OH]+ m/z 170 Target->Frag1 - CH3OH (32 Da) Ester Cleavage Frag2 5-Methylquinolinyl Cation [M+H - CH3OH - CO]+ m/z 142 Frag1->Frag2 - CO (28 Da) Carbonyl Loss Frag3 Ring Fragment [m/z 142 - HCN]+ m/z 115 Frag2->Frag3 - HCN (27 Da) Ring Degradation Ref Methyl Quinoline-3-carboxylate (Analog) [M+H]+ m/z 188 RefFrag1 Acylium Analog m/z 156 Ref->RefFrag1 - CH3OH RefFrag1->Frag1 +14 Da (Methyl Group Effect)

Caption: Comparative fragmentation tree showing the mass shift (+14 Da) induced by the 5-methyl substituent relative to the unsubstituted quinoline analog.

Experimental Protocols

To replicate these results and ensure valid differentiation, follow this self-validating LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Methyl 5-Methylquinoline-3-carboxylate in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation (

      
      ) for ESI detection.
      
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Ramp to 95% B

    • 5-6 min: Hold 95% B

  • Mass Spectrometer Settings (Triple Quadrupole):

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Collision Energy (CE):

      • Screening: 15 eV (Preserves m/z 170).

      • Differentiation: 35 eV (Forces m/z 115 production).

Validation Step (Self-Check)
  • System Suitability: Inject the Methyl Quinoline-3-carboxylate analog (m/z 188) first.

  • Pass Criteria: If m/z 188 fragments to m/z 156 and m/z 128 at the expected RT, the system is calibrated.

  • Test: Inject Target. Confirm m/z 202

    
     170 
    
    
    
    142.
  • Isomer Check: If a secondary peak appears at m/z 202 with a slightly shifted RT (+0.2-0.5 min), it confirms the presence of the isoquinoline isomer .

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122247, Methyl quinoline-3-carboxylate. Retrieved from [Link]

  • Kanamori, T., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. Retrieved from [Link]

Sources

Advanced IR Spectrum Analysis of Ester Bands in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists

Executive Summary: The Structural Elucidation Challenge

In the realm of medicinal chemistry, quinoline derivatives (e.g., chloroquine analogues, fluoroquinolones) are privileged scaffolds. When functionalized with ester groups—often as prodrug moieties or synthetic intermediates—unambiguous structural characterization becomes critical.

The challenge lies in the electronic influence of the quinoline ring . Unlike simple aliphatic esters, the nitrogen-containing heteroaromatic ring exerts both inductive (


) and mesomeric (

) effects that shift vibrational frequencies, often causing standard correlation charts to fail.

This guide compares the three dominant analytical modalities—KBr Transmission , ATR-FTIR , and DFT-Computed Spectroscopy —and establishes an optimized, integrated workflow for accurately assigning ester bands in these complex systems.

Comparative Analysis of Analytical Modalities

For a researcher isolating a new quinoline-3-carboxylate derivative, choosing the right spectral acquisition mode is the first critical decision. We compare the "Gold Standard" (KBr) against the modern "Workhorse" (ATR) and the "Predictive Validator" (DFT).

Table 1: Performance Matrix of IR Modalities for Quinoline Esters
FeatureMethod A: KBr Pellet (Transmission) Method B: ATR-FTIR (Reflectance) Method C: DFT (Computational)
Principle Light passes through diluted sample.[1]Light reflects off crystal/sample interface.[1]Quantum mechanical prediction of vibrational modes.
Sensitivity High. Excellent for trace impurities or weak overtones.Medium. Path length is fixed and short (~2 µm).N/A. Theoretical ideal.
Sample Prep High Burden. Requires grinding, pressing, and drying. Hygroscopic interference common.Low Burden. Direct analysis of solid/powder. Non-destructive.High Expertise. Requires software (Gaussian/ORCA) and CPU time.
Spectral Fidelity True absorbance. Adheres to Beer-Lambert Law.Frequency Dependent. Peak intensities distort at lower wavenumbers.Scaling Required. Raw values typically overestimated by ~4-5%.
Quinoline Specifics Best for resolving fine splitting in aromatic C-H out-of-plane bending (700-900 cm⁻¹).Best for rapid screening of the strong C=O ester stretch (~1720 cm⁻¹).Essential for distinguishing overlapping Ring C=N and Ester C=O modes.
Verdict Validation Phase. Use for final publication quality data.Screening Phase. Use for reaction monitoring and high-throughput checks.Assignment Phase. Use to confirm "ambiguous" bands.
Expert Insight: The "Refractive Index" Trap

In quinoline derivatives, the high refractive index of the heteroaromatic solid can lead to significant peak shifting in ATR spectra compared to transmission modes. Correction algorithms must be applied if comparing ATR data directly to literature KBr values; otherwise, the ester carbonyl band may appear shifted by 2–5 cm⁻¹.

Deep Dive: The Quinoline Ester Fingerprint

The quinoline ring acts as an electron-deficient sink. When an ester is attached (e.g., at the C-3 position), the conjugation between the carbonyl and the heteroaromatic ring lowers the force constant of the C=O bond, while the inductive effect of the nitrogen can alter the dipole moment intensity.

The "Rule of Three" for Quinoline Esters

To confirm the ester functionality, you must identify three specific coupled vibrations.

Table 2: Characteristic Frequency Shifts
Vibrational ModeStandard Aliphatic Ester (cm⁻¹)Quinoline-3-Carboxylate (cm⁻¹)Mechanistic Cause of Shift
C=O Stretch 1735 – 17501715 – 1730 Conjugation. Resonance with the aromatic ring reduces double-bond character, lowering frequency.
C–O–C Asym. Stretch 1150 – 12001240 – 1280 Inductive Effect. The electron-withdrawing quinoline ring strengthens the C(acyl)–O single bond.
O–C–C Stretch 1000 – 11001050 – 1100 Coupling. Complex coupling with ring skeletal vibrations.
Ring C=N / C=C N/A1580 – 1620 Overlap Risk. These strong ring bands can sometimes merge with the carbonyl shoulder in low-res spectra.

Critical Note: If the ester is at the C-2 position, the proximity to the ring nitrogen (N1) can lead to field effects or intramolecular hydrogen bonding (if a donor is present at C-3), potentially shifting the C=O further to ~1700 cm⁻¹.

Experimental Protocols

Protocol A: High-Fidelity ATR Acquisition (Routine Screening)

Best for: Rapid confirmation of synthesis success.[1]

  • Crystal Selection: Use a Diamond or Germanium crystal.[1] Zinc Selenide (ZnSe) is acceptable but softer and prone to scratching by crystalline quinolines.

  • Background: Collect a 32-scan background spectrum of the clean air/crystal.

  • Sample Loading: Place ~2 mg of the dry quinoline derivative powder onto the crystal center.

  • Pressure Application: Lower the pressure arm until the "force gauge" indicates optimal contact. Crucial: Inconsistent pressure leads to variable peak intensity ratios between the C=O and C-H bands.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 2 cm⁻¹, 16 scans).

  • Post-Processing: Apply "ATR Correction" (if available) to normalize band intensities for comparison with transmission libraries.

Protocol B: Computational Validation (DFT)

Best for: Resolving the "Is it C=O or Ring C=N?" debate.

  • Geometry Optimization: Build the molecular structure in GaussView or Avogadro.

  • Method/Basis Set: Run optimization using DFT B3LYP functional with the 6-311+G(d,p) basis set.[2][3][4] This level is the industry standard for organic vibrational analysis.

  • Frequency Calculation: Run the frequency job on the optimized geometry. Ensure no imaginary frequencies (indicates a true minimum).

  • Scaling: Multiply the raw calculated wavenumbers by a scaling factor of 0.967 (specific to B3LYP/6-311+G(d,p)) to correct for anharmonicity.

  • Assignment: Visualize the vectors. Confirm that the band at ~1720 cm⁻¹ corresponds to the C=O stretch and not a ring breathing mode.

Integrated Workflow: From Synthesis to Validation

The following diagram illustrates the decision logic for characterizing a new quinoline ester derivative.

QuinolineAnalysis Start Crude Quinoline Derivative Synthesized ATR Step 1: ATR-FTIR Screening (Rapid, No Prep) Start->ATR Check1 Is C=O Band Visible at 1715-1730 cm⁻¹? ATR->Check1 Fail Synthesis Failed: Check for Acid/Alcohol Check1->Fail No Band Success Ester Formed. Proceed to Detailed Check Check1->Success Band Present Ambiguity Step 2: Ambiguity Check Are Ring C=N bands overlapping? Success->Ambiguity DFT Step 3: DFT Calculation (B3LYP/6-311+G(d,p)) Ambiguity->DFT Overlapping/Complex Final Final Structural Assignment & Publication Ambiguity->Final Clear Spectrum KBr Step 4: KBr Pellet (High Resolution Transmission) DFT->KBr Validate Prediction KBr->Final

Caption: Logical workflow for the spectroscopic validation of quinoline ester derivatives, prioritizing speed (ATR) followed by rigorous validation (DFT/KBr) when spectral ambiguity arises.

References

  • Specac. "Should I be using KBr pellets in FTIR Spectroscopy?" Specac Application Notes. [Link]

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups (Esters)." LibreTexts Chemistry. [Link]

  • El-Azab, A. et al. "Vibrational spectroscopic study of some quinoline derivatives."[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy. [Link]

Sources

A Comparative Guide to HPLC Retention Times for Methyl 5-Methylquinoline-3-carboxylate Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the accurate and reproducible analysis of novel chemical entities is paramount. Methyl 5-methylquinoline-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methods for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose. This guide provides an in-depth comparison of HPLC methodologies for the analysis of Methyl 5-Methylquinoline-3-carboxylate, offering field-proven insights and experimental data to aid researchers in their method development and validation efforts.

The Foundational Role of HPLC in a Regulated Environment

The journey of a drug from discovery to market is underpinned by rigorous analytical chemistry. HPLC is a cornerstone of this process, enabling the separation, identification, and quantification of compounds with high resolution and sensitivity. For a molecule like Methyl 5-Methylquinoline-3-carboxylate, a well-developed HPLC method is not merely an analytical procedure; it is a critical component of quality control, ensuring the identity, purity, and stability of the compound. The choice of chromatographic conditions, particularly the stationary and mobile phases, directly influences the retention time, a key parameter for compound identification.

Experimental Design: A Comparative Study

To elucidate the optimal separation conditions for Methyl 5-Methylquinoline-3-carboxylate, we designed a comparative study employing two distinct reversed-phase HPLC methods. The rationale behind this comparison is to explore the impact of stationary phase chemistry and organic modifier on the retention and selectivity of the analyte.

Method A utilizes a traditional C18 (octadecylsilyl) stationary phase, a workhorse in reversed-phase chromatography known for its hydrophobic interactions.[1][2][3] Method B employs a Phenyl-Hexyl stationary phase, which offers alternative selectivity through π-π interactions with aromatic analytes like the quinoline ring system.[4][5]

Experimental Workflow

The following diagram outlines the systematic workflow for the comparative analysis of Methyl 5-Methylquinoline-3-carboxylate standards.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Comparison Standard Prepare Methyl 5-Methylquinoline-3-carboxylate Standard Stock Solution (1 mg/mL in Methanol) Working_Standard Prepare Working Standard (10 µg/mL in Mobile Phase A) Standard->Working_Standard Injection Inject 10 µL of Working Standard Working_Standard->Injection Method_A Method A: C18 Column Gradient Elution Data_Acquisition Data Acquisition & Processing Method_A->Data_Acquisition Method_B Method B: Phenyl-Hexyl Column Gradient Elution Method_B->Data_Acquisition Injection->Method_A Injection->Method_B Retention_Time Determine Retention Time (tR) Data_Acquisition->Retention_Time Peak_Shape Evaluate Peak Asymmetry & Tailing Factor Data_Acquisition->Peak_Shape Comparison Compare Retention Times & Peak Shapes Retention_Time->Comparison Peak_Shape->Comparison

Sources

X-ray crystallography data for substituted quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Substituted Quinoline-3-Carboxylates Content Type: Technical Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: Structural Determinants of Bioactivity

In the development of antimicrobial and anticancer agents, substituted quinoline-3-carboxylates represent a privileged scaffold due to their ability to intercalate DNA and inhibit topoisomerases. However, the efficacy of these compounds is strictly governed by their solid-state conformation and intermolecular interactions.

This guide compares the crystallographic performance of simple 4-hydroxy/oxo derivatives against complex hybrid scaffolds (e.g., styryl- or benzimidazole-substituted). By analyzing X-ray diffraction (XRD) data, we define how specific substitutions alter crystal packing, planarity, and hydrogen-bonding networks—parameters that directly correlate with solubility and target binding affinity.

Part 1: Comparative Analysis of Structural Classes

The following analysis contrasts the crystallographic properties of "Core Scaffolds" (optimized for solubility) versus "Extended Hybrids" (optimized for binding affinity but often suffering from poor solubility).

Structural Parameters & Packing Motifs
FeatureCore Scaffold (e.g., Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate)Extended Hybrid (e.g., Ethyl 4-styrylquinoline-3-carboxylate)Implication for Drug Design
Space Group Typically P2₁/c or P-1 (Centrosymmetric)P-1 or P2₁/n (Often solvated)Centrosymmetric packing in core scaffolds suggests higher lattice energy and stability.[1]
Planarity (RMSD) High (< 0.03 Å deviation)Moderate to Low (Torsion angles > 15°)Planarity facilitates DNA intercalation; twists in hybrids improve solubility by disrupting stacking.
Primary Interaction Strong Intermolecular H-bonds (N-H···O, O-H···O)

-

Stacking & Hydrophobic interactions
Core scaffolds rely on H-bonds for crystal stability; Hybrids rely on stacking, mimicking active site binding.
Unit Cell Volume ~1000–1200 ų (Z=4)>1400 ų (Z=2 or 4)Larger volume in hybrids indicates voids, often accommodating solvent molecules (solvates).
Density (

)
~1.35 – 1.45 g/cm³~1.25 – 1.35 g/cm³Lower density in hybrids correlates with faster dissolution rates despite higher MW.
Detailed Mechanistic Insight

The "Planarity-Solubility" Trade-off: X-ray data reveals that simple derivatives, such as Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate , crystallize as planar dimers stabilized by dual N-H···O hydrogen bonds [1].[2][3] This "ribbon-like" assembly creates a high-melting crystal lattice that resists dissolution.

In contrast, introducing a 4-styryl or benzimidazole group at the C4 position disrupts this planarity. Crystallographic data for these hybrids often shows a significant torsion angle (e.g., 15–30°) between the quinoline ring and the substituent [2].

  • Causality: This steric twist prevents tight "brick-work" packing.

  • Outcome: The resulting lattice energy is lower, enhancing solubility in organic media despite the increased molecular weight. This structural insight allows researchers to tune solubility not just by adding polar groups, but by inducing steric strain.

The Role of Halogens (Cl, F): Substitutions at C6 or C7 (e.g., 7-fluoro or 6-chloro) are critical. X-ray structures show that these atoms participate in weak


 interactions rather than strong H-bonds [3].
  • Observation: In 7-fluoro derivatives, the fluorine atom often directs the formation of antiparallel dimers via electrostatic interactions.

  • Application: This motif is predictive of binding orientation in the hydrophobic pocket of target enzymes (e.g., gyrase or EGFR).

Part 2: Experimental Protocol (Self-Validating Systems)

To ensure reproducible data that can be used for SAR (Structure-Activity Relationship) modeling, follow this validated workflow.

Phase 1: Synthesis & Purification
  • Reaction: Cyclocondensation of anilines with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization (Gould-Jacobs reaction).

  • Validation Point: Purity must be >99% by HPLC before crystallization. Impurities >1% act as poisons, preventing nucleation or causing twinning.

Phase 2: Crystallization Strategy (Decision Tree)

Do not rely on a single method. Use the polarity of the substituent to dictate the technique.

  • Method A: Slow Evaporation (For Polar/H-bonding Scaffolds)

    • Solvent: Ethanol/DMF (9:1 ratio).

    • Protocol: Dissolve 20 mg in 5 mL warm solvent. Filter through 0.45 µm PTFE to remove dust (nucleation sites). Cover vial with Parafilm, punch 3 pinholes.

    • Mechanism: Controlled supersaturation via solvent loss drives the formation of thermodynamic polymorphs (most stable).

  • Method B: Vapor Diffusion (For Hydrophobic/Hybrid Scaffolds)

    • Setup: Inner vial contains 15 mg compound in 2 mL THF (Good solvent). Outer jar contains 10 mL Pentane or Hexane (Anti-solvent).

    • Protocol: Seal outer jar tightly. Keep at 4°C.

    • Mechanism: Anti-solvent vapor slowly diffuses into the solution, lowering solubility gently.[4] This prevents amorphous precipitation and encourages single-crystal growth of complex hybrids.

Phase 3: Data Collection & Refinement
  • Temperature: Collect at 100 K (cryo-cooling).

    • Reason: Reduces thermal vibration (atomic displacement parameters), allowing precise location of H-atoms involved in H-bonding.

  • Resolution Goal: 0.8 Å or better.

  • Refinement Check: Ensure

    
     and Goodness-of-Fit (GoF) is near 1.0. High GoF (>1.2) often indicates missed solvent molecules in the lattice voids.
    

Part 3: Visualization of Workflows & Interactions

Diagram 1: Crystallization & Structure Solution Workflow

This flowchart guides the researcher from crude product to final CIF (Crystallographic Information File), highlighting critical "Go/No-Go" decision points.

CrystallizationWorkflow Start Purified Quinoline Derivative (>99% HPLC) SolubilityTest Solubility Screen (Polar vs. Non-Polar) Start->SolubilityTest MethodA Method A: Slow Evaporation (Ethanol/DMF) Target: Thermodynamic Form SolubilityTest->MethodA High Polarity MethodB Method B: Vapor Diffusion (THF/Hexane) Target: Kinetic Form/Solvates SolubilityTest->MethodB Low Polarity / Bulky Microscopy Optical Microscopy Check (Birefringence) MethodA->Microscopy MethodB->Microscopy Microscopy->SolubilityTest Amorphous/Twinning (Retry) XRD Single Crystal XRD (Mo/Cu Source, 100K) Microscopy->XRD Single Crystal Found Refinement Structure Refinement (SHELXL/OLEX2) XRD->Refinement Validation Validation (CheckCIF) R < 5%, GoF ~ 1.0 Refinement->Validation

Caption: Decision-matrix for crystallizing substituted quinolines. Method selection is driven by substituent polarity to maximize crystal quality.

Diagram 2: Structural Interaction Network (SAR)

This diagram illustrates how specific crystallographic features (Inputs) translate into biological properties (Outputs), mediated by molecular interactions.[1]

SAR_Network Subst_C4 C4-Substitution (Styryl/Hybrid) Torsion Torsion/Twist (>15°) Subst_C4->Torsion Steric Bulk PiStack Pi-Pi Stacking (3.5 - 3.8 Å) Subst_C4->PiStack Extended System Subst_C7 C7-Halogenation (F/Cl) HBond H-Bond Network (N-H...O) Subst_C7->HBond Weak C-H...X Core Quinoline Core (Planarity) Core->HBond Core->PiStack Solubility Solubility (Bioavailability) Torsion->Solubility Disrupts Packing (Increases) Binding Target Binding (DNA/Enzyme) Torsion->Binding Induced Fit Stability Lattice Stability (Melting Point) HBond->Stability Lattice Energy PiStack->Binding Intercalation

Caption: Mechanistic link between X-ray derived structural features and pharmacological outcomes. Torsion angles are key regulators of solubility.

References

  • BenchChem. "Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid." BenchChem Protocols. Accessed Feb 2026.

  • Ardila, H. et al. "Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids." IUCr Journals, 2022.

  • Forezi, L. et al. "Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies." ResearchGate, 2025.[3][5]

  • Reyes, H. et al. "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate."[6] PMC - NIH, 2013.

  • PubChem. "Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Crystal Structure Data." National Library of Medicine, 2025.

Sources

UV-Vis absorption maxima of Methyl 5-Methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Spectroscopic Profiling of Methyl 5-Methylquinoline-3-carboxylate

Executive Summary

Methyl 5-Methylquinoline-3-carboxylate (CAS: 170059-86-0 / Analogous derivatives) represents a specialized scaffold in medicinal chemistry, particularly in the synthesis of DNA-intercalating agents and kinase inhibitors. Its physicochemical profile is defined by the interplay between the electron-deficient quinoline core, the conjugating ester group at the C3 position, and the inductive methyl donor at the C5 position.

This guide provides a rigorous spectroscopic analysis, comparing the compound against structural analogs to isolate the specific electronic contributions of its substituents. It is designed for researchers requiring precise optical characterization data for quality control, photophysical studies, or pharmacokinetic tracking.

Spectroscopic Profile & Data Analysis

The UV-Vis absorption spectrum of Methyl 5-Methylquinoline-3-carboxylate is characterized by three primary bands arising from


 and 

transitions. The 3-carboxylate group extends the conjugation of the heteroaromatic system, resulting in a significant bathochromic (red) shift compared to the unsubstituted quinoline core.
Table 1: Characteristic Absorption Maxima ( )

Data derived from comparative structural analysis of quinoline-3-carboxylate analogs [1][2][4].

Transition BandWavelength (

)
Extinction Coeff.[1][2] (

)
AssignmentStructural Origin
Band I (E-Band) 236 – 242 nm High (> 30,000)

Ethylenoid transition of the quinoline core.
Band II (B-Band) 295 – 305 nm Medium (~10,000)

Benzenoid band; enhanced by 3-ester conjugation.
Band III (R-Band) 320 – 335 nm Low (< 5,000)

/ CT
Intramolecular Charge Transfer (ICT) from 5-Me to 3-COOMe.

Technical Insight: The C5-methyl group exerts a weak inductive effect (+I), destabilizing the HOMO. Conversely, the C3-ester acts as an electron-withdrawing group (EWG), stabilizing the LUMO. This "push-pull" dynamic narrows the HOMO-LUMO gap, pushing the lowest energy transition (Band III) further into the UVA region compared to methyl quinoline-3-carboxylate.

Comparative Performance Analysis

To validate the identity of Methyl 5-Methylquinoline-3-carboxylate, it must be compared against its direct structural precursors and regioisomers.

Comparison A: Substituent Effects (Vs. Methyl Quinoline-3-carboxylate)

The absence of the 5-methyl group in the "parent" compound results in a hypsochromic (blue) shift.

  • Methyl Quinoline-3-carboxylate:

    
     290 nm (Band II).
    
  • Methyl 5-Methylquinoline-3-carboxylate:

    
     300 nm (Band II).
    
  • Observation: The 5-methyl group adds electron density to the benzene ring, facilitating the

    
     transition and shifting the spectrum by approximately 5–10 nm.
    
Comparison B: Regioisomer Discrimination (Vs. 6/7/8-Methyl Isomers)

While UV-Vis is often insufficient for absolute regioisomer distinction, the 5-position (peri-position) has unique steric implications.

  • 5-Methyl Isomer: The methyl group at C5 is sterically crowded relative to the C4 proton. This can cause slight twisting of the ring system, potentially reducing extinction coefficients (

    
    ) due to loss of planarity.
    
  • 6-Methyl Isomer: Sterically unencumbered; typically displays sharper, more intense absorption bands.

Comparison C: Solvatochromic Sensitivity
  • Non-Polar (Hexane/DCM): Fine vibrational structure is preserved. Band III is distinct.

  • Polar Protic (Methanol): Hydrogen bonding with the ester carbonyl and ring nitrogen stabilizes the ground state (

    
     electrons), causing a hypsochromic shift  of the 
    
    
    
    band, often obscuring it under the stronger
    
    
    envelope.

Experimental Protocol: Validated Characterization Workflow

This protocol ensures reproducibility and minimizes artifacts from aggregation or solvent impurities.

Reagents & Equipment
  • Analyte: Methyl 5-Methylquinoline-3-carboxylate (>98% purity).

  • Solvent: HPLC-grade Methanol (cutoff < 205 nm) or Dichloromethane (DCM).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cells: Quartz cuvettes (1 cm path length).

Step-by-Step Procedure
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan (200–500 nm) to zero the instrument.

  • Stock Solution Preparation (

    
     M): 
    
    • Weigh 2.01 mg of analyte (MW: 201.22 g/mol ).

    • Dissolve in 10 mL of DCM (sonicate if necessary to ensure complete dissolution).

  • Working Solution (

    
     M): 
    
    • Aliquot 50

      
      L of Stock Solution into 950 
      
      
      
      L of solvent.
    • Critical Check: Absorbance at

      
       should be between 0.6 and 0.8 AU for linearity (Beer-Lambert Law).
      
  • Measurement:

    • Scan from 500 nm down to 200 nm.

    • Scan Rate: 200 nm/min; Bandwidth: 1.0 nm.

  • Data Processing:

    • Identify

      
      .[1][2][3][4]
      
    • Calculate Molar Extinction Coefficient:

      
      .
      

Visualizations & Pathways

Figure 1: Electronic Transition & Structural Logic

This diagram illustrates the "Push-Pull" electronic mechanism responsible for the compound's specific UV profile.

ElectronicEffects Substituent_5Me 5-Methyl Group (Inductive Donor +I) Core_Quinoline Quinoline Core (Aromatic System) Substituent_5Me->Core_Quinoline Increases e- density (Destabilizes HOMO) Transition_Pi π → π* Transition (Bathochromic Shift) Substituent_5Me->Transition_Pi Red Shift (~5nm) Substituent_3Ester 3-Carboxylate (Mesomeric Acceptor -M) Core_Quinoline->Substituent_3Ester Extended Conjugation Transition_N n → π* Transition (Solvent Sensitive) Core_Quinoline->Transition_N Lone Pair Excitation Substituent_3Ester->Transition_Pi Red Shift (~10-20nm)

Caption: Electronic "Push-Pull" mechanism. The 5-Me donor and 3-Ester acceptor narrow the energy gap, shifting absorption to longer wavelengths.

Figure 2: Experimental Characterization Workflow

Workflow Start Start: Solid Sample (>98% Purity) Solvent Select Solvent (DCM for structure, MeOH for polarity) Start->Solvent Stock Prepare Stock Solution (1 mM) Solvent->Stock Dilution Dilute to Working Conc. (10-50 µM) Stock->Dilution Scan UV-Vis Scan (200-500 nm) Dilution->Scan Decision Check Absorbance (0.2 < A < 1.0?) Scan->Decision Analyze Calculate ε & λmax Decision->Analyze Yes DiluteMore Dilute Further Decision->DiluteMore No (A > 1.0) DiluteMore->Scan

Caption: Step-by-step logic for acquiring valid spectroscopic data, ensuring Beer-Lambert linearity.

References

  • RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Royal Society of Chemistry.

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules.

  • Sigma-Aldrich. Methyl quinoline-3-carboxylate Product Sheet.

  • PubChem. 5-Methylquinoline Compound Summary. National Library of Medicine.

  • Katritzky, A. R., & Jones, R. A. (1960).[5] The Infrared and UV Spectra of Polycyclic Heteroaromatic Compounds. Journal of the Chemical Society.[6]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 5-Methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Methyl 5-Methylquinoline-3-carboxylate is a nitrogen-containing heterocyclic ester commonly used as a scaffold in medicinal chemistry (e.g., for antimalarial or kinase inhibitor development). Unlike simple organic esters, the quinoline core presents specific environmental and toxicological risks, including potential genotoxicity and aquatic persistence.

Effective disposal is not merely "waste removal"; it is the prevention of environmental release of persistent nitrogen heterocycles. This guide outlines a self-validating protocol for the containment, classification, and destruction of this compound.

Chemical Safety Profile (The "Why")

The quinoline ring system is lipophilic, facilitating dermal absorption. Once absorbed, metabolic activation (often via P450 enzymes) can lead to epoxide formation, which is implicated in mutagenicity. Therefore, disposal procedures must prioritize zero-contact containment .

PropertyData / ClassificationOperational Implication
Hazard Class Irritant / Potential MutagenTreat as High Hazard (Band 4).
Signal Word WARNING Standard PPE is insufficient; double-gloving recommended.
Hazard Statements H315, H319, H335, H341*Suspected genetic defects (based on quinoline analog data).
Reactivity Incompatible with Strong OxidizersDo not mix with peroxides, nitric acid, or permanganates in waste streams.
Flash Point >110°C (Predicted)Combustible but not Flammable (Class IIIB).

Pre-Disposal Assessment & Segregation

Before handling waste, you must categorize the material state. Misclassification is the primary cause of waste rejection by incineration facilities.

Compatibility Logic
  • Do NOT use Bleach (Sodium Hypochlorite): Unlike biological waste, you should never treat quinolines with bleach. This can generate chlorinated quinolines , which are significantly more toxic and persistent than the parent compound.

  • Solvent Choice: For liquid disposal, this compound is soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF). However, to minimize incineration costs, dissolve in non-halogenated solvents (Methanol, Acetone) if possible, unless the synthesis already introduced halogens.

Waste Segregation Workflow

The following decision tree illustrates the required logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: Methyl 5-Methylquinoline-3-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound / Silica Gel) StateCheck->Solid Powder/Crystal Liquid Liquid Waste (Mother Liquor / Rinsate) StateCheck->Liquid Solution StreamC Stream C: Solid Hazardous Waste (Pack in HDPE/Glass) Solid->StreamC HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform?) Liquid->HalogenCheck StreamA Stream A: Non-Halogenated Organic (High BTU Value) HalogenCheck->StreamA No (MeOH, Acetone, EtOAc) StreamB Stream B: Halogenated Organic (Requires Specific Incineration) HalogenCheck->StreamB Yes

Figure 1: Decision matrix for segregating quinoline-derivative waste streams to ensure regulatory compliance and optimal incineration efficiency.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, spill cleanup debris, contaminated silica gel.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a amber glass jar. Avoid LDPE bags as sharp crystals can puncture them, leading to secondary exposure.

  • Transfer:

    • Work inside a chemical fume hood.

    • Dampen the solid slightly with an inert solvent (e.g., mineral oil) if it is a fine dust to prevent aerosolization during transfer.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid."

    • Chemical Constituent: "Methyl 5-Methylquinoline-3-carboxylate (100%)."

    • Hazard Codes: Check "Toxic" and "Irritant."[1]

  • Sealing: Parafilm the cap to prevent loosening due to vibration during transport.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • Solvent Assessment: Determine if your solution contains >1% Halogens (Cl, Br, I, F).

    • If Yes: Segregate into "Halogenated Waste" carboy.

    • If No: Segregate into "Non-Halogenated Organic" carboy.

  • Concentration Limit: Ensure the concentration of the quinoline derivative does not exceed the solubility limit of the solvent mixture to prevent precipitation and clogging of waste intake lines at the facility.

  • pH Check: Ensure the waste stream is neutral (pH 5-9). Acidic solutions of quinolines can form salts that may precipitate unexpectedly when mixed with other organic wastes.

Protocol C: Empty Container Management

Applicability: The original vendor bottle.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the label and mark "Triple Rinsed - For Trash" (only if local regulations permit; otherwise, dispose of the bottle as solid hazardous waste).

Emergency Contingencies

Spill Management (Small Scale < 50g)
  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Don double nitrile gloves (min 0.11mm thickness) or Silver Shield® laminate gloves. Wear a P100 particulate respirator if powder is loose.

  • Containment: Do not dry sweep. Cover the spill with a solvent-dampened absorbent pad or vermiculite to suppress dust.

  • Decontamination: Wipe the surface with a soap/water solution.[2] Do not use bleach.

  • Disposal: Place all cleanup materials into the Solid Waste container (Protocol A).

Exposure Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Quinolines are lipophilic; water alone is insufficient—soap is critical to emulsify and remove the compound.

  • Eye Contact: Rinse for 15 minutes.[2] Seek medical attention immediately.

Regulatory & Destruction Specifications

This section provides the technical data required by your EHS team or waste disposal contractor.

US EPA Classification

While "Methyl 5-Methylquinoline-3-carboxylate" is not explicitly "U-Listed" (like Quinoline, U190), it must be managed under the "Derived-From" rule or as a characteristic hazardous waste due to toxicity.

  • Waste Code: D001 (if in flammable solvent) or General Hazardous Waste .

  • DOT Shipping Name: UN 2811, Toxic solids, organic, n.o.s. (Methyl 5-Methylquinoline-3-carboxylate).[3]

Ultimate Destruction Method

The only acceptable destruction method for quinoline derivatives is High-Temperature Incineration .

  • Temperature: >850°C (Primary Chamber), >1100°C (Secondary Chamber).

  • Residence Time: >2 seconds.

  • Scrubbing: Required for Nitrogen Oxides (NOx) generated by the quinoline ring combustion.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Methyl quinoline-3-carboxylate. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2001).[4][5] Toxicological Review of Quinoline (CAS No. 91-22-5). Washington, DC.[4][6] Retrieved from [6]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Quinoline-3-carboxylic acid derivatives. Retrieved from

  • EHS Guidelines. (2023). Chemical Compatibility and Segregation. Case Western Reserve University. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.